Piperazine phosphate
Description
Overview of Piperazine (B1678402) Compounds in Scientific Contexts
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a fundamental structural motif in chemistry. nih.gov Its unique combination of a non-planar, chair-like conformation, two basic nitrogen centers, and versatile reactivity has established it as a critical building block in the synthesis of complex molecules. researchgate.net
The history of piperazine dates back to its naming for a perceived chemical similarity to piperidine (B6355638), a component of the black pepper plant, though piperazine itself is not plant-derived. adanipharma.com Initially, around the turn of the 20th century, it garnered interest for its purported ability to dissolve uric acid. nih.govdrugbank.comresearchgate.net However, its most significant early application emerged in the mid-20th century, specifically in 1953, when it was introduced as an effective anthelmintic agent to treat parasitic worm infections. nih.govdrugbank.comchemicalbook.com This therapeutic use spurred extensive research into the synthesis and properties of a wide array of piperazine derivatives, cementing the scaffold's importance in medicinal chemistry. researchgate.net Early synthetic routes included the reaction of alcoholic ammonia (B1221849) with 1,2-dichloroethane. chemicalbook.com
From its origins as a simple anthelmintic, research interest in the piperazine scaffold has evolved dramatically. It is now widely regarded as a "privileged scaffold" in drug discovery. researchgate.netnih.gov This status is attributed to several key factors. The two nitrogen atoms provide sites for substitution, allowing for the creation of diverse molecular libraries and the fine-tuning of pharmacological activity. nih.gov Furthermore, the piperazine core can improve the pharmacokinetic properties of drug candidates, such as increasing water solubility and bioavailability, due to the appropriate pKa of its nitrogen atoms. nih.gov This has led to its incorporation into a vast number of drugs across numerous therapeutic areas, including antipsychotics, antihistamines, antibiotics, and anticancer agents. researchgate.net The ongoing exploration of piperazine derivatives continues to yield compounds with potential applications against multidrug-resistant bacteria and viral diseases. nih.govnih.gov
Rationalizing the Significance of Phosphate (B84403) Counterions in Piperazine Chemistry
The formation of a salt by reacting the basic piperazine with an acid is a common strategy to modify its physical properties. The choice of the counterion is critical, and phosphate offers distinct advantages that are leveraged in specific applications. Piperazine phosphate typically exists as a monohydrate and is chemically described as a piperazinium salt. patsnap.comnih.gov
The formation of this compound significantly alters the compound's properties compared to the free base. As a weak base, piperazine's basicity is characterized by pKb values of 5.35 and 9.73. chemicalbook.com The reaction with phosphoric acid neutralizes the nitrogen atoms, forming a piperazinium cation. This conversion from a free base to a salt profoundly impacts solubility; this compound is described as slightly soluble in water and sparingly soluble in DMSO, while being insoluble in diethyl ether. adanipharma.com
The presence of the phosphate counterion establishes strong ionic and hydrogen-bonding interactions. Crystal structure analyses of piperazinium salts show that the piperazine ring maintains its stable chair conformation. researchgate.netresearchgate.net The key interactions in the crystal lattice are strong N-H···O hydrogen bonds between the protonated nitrogen atoms of the piperazinium cation and the oxygen atoms of the phosphate anion. researchgate.net These interactions create a stable, three-dimensional framework, influencing the material's melting point and thermal stability.
| Property | Piperazine (Free Base) | This compound |
|---|---|---|
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂·H₃PO₄ (or its hydrate (B1144303) C₄H₁₅N₂O₅P) nih.gov |
| Appearance | Colorless, needle-like crystals nih.gov | White to almost white powder/crystal chemicalbook.com |
| Solubility | Freely soluble in water and ethylene (B1197577) glycol; insoluble in diethyl ether chemicalbook.com | Slightly soluble in water; sparingly soluble in DMSO |
| pKb (at 25 °C) | pKb1 = 5.35, pKb2 = 9.73 chemicalbook.com | N/A (Salt form) |
| pH (10% aq. solution) | 10.8–11.8 chemicalbook.com | N/A |
The specific properties of this compound have made it a valuable compound in material science, particularly as a fire retardant. This compound salts have been successfully incorporated into organic polymers such as polyurethanes, polyvinyl acetate (B1210297), and epoxy resins to enhance their fire resistance. google.com When used as a fire retardant, it functions as both an intumescing agent and a char-forming agent, creating a protective layer that insulates the polymer from heat and reduces flammability. google.com Its white color and water-insoluble nature (as a monohydrate) are advantageous for applications in coatings and paints. google.com
In the realm of drug delivery, the phosphate moiety is exploited for advanced applications. For instance, piperazine-derived bisphosphonate lipids have been developed for creating lipid nanoparticles that can specifically target the bone microenvironment. nih.gov The bisphosphonate groups bind strongly to hydroxyapatite (B223615), the main mineral component of bone, demonstrating a rational design approach for targeted mRNA delivery. nih.gov Furthermore, the charged nature of the piperazinium cation is utilized in systems designed to deliver nucleic acids like siRNA. acs.orgnih.gov The positive charge on the piperazine-based delivery vehicle promotes electrostatic interactions with the negatively charged phosphate backbone of the siRNA, facilitating its encapsulation and delivery. acs.org Controlled-release formulations of this compound have also been developed to prolong its action. patsnap.com
Current Research Frontiers and Emerging Applications of this compound
Research involving this compound and its derivatives continues to expand into new and innovative areas. A significant frontier is the development of advanced functional materials. Beyond fire retardants, piperazine-based structures are being investigated for use in metal-organic frameworks (MOFs) and as CO2-capturing materials, where the nitrogen atoms of the piperazine ring play a key role in binding. researchgate.net
In medicinal chemistry and pharmacology, the focus is on creating highly targeted and efficient therapeutic systems. The development of piperazine-based ionizable lipids with phosphate-containing groups for bone-targeted mRNA delivery represents a major advance in treating bone-related diseases. nih.gov Similarly, the use of piperazine scaffolds in creating delivery systems for siRNA highlights its potential in gene therapy. acs.orgnih.gov Researchers are also actively designing novel piperazine-based compounds as potential inhibitors for viral enzymes, such as the SARS-CoV-2 protease, and as new antibacterial agents to address the growing challenge of antimicrobial resistance. nih.govnih.gov These emerging applications underscore the continued relevance and versatility of the this compound structure in advanced chemical research.
| Application Area | Specific Use | Key Feature/Mechanism | Reference |
|---|---|---|---|
| Material Science | Fire Retardant for Polymers | Acts as an intumescing and char-forming agent in organic polymers like polyurethanes. | google.com |
| Drug Delivery | Bone-Targeted mRNA Delivery | Piperazine-derived bisphosphonate lipids bind to hydroxyapatite in bone tissue. | nih.gov |
| Drug Delivery | siRNA Delivery Systems | Positively charged piperazine compounds interact electrostatically with the siRNA phosphate backbone. | acs.orgnih.gov |
| Drug Formulation | Controlled-Release Agent | Formulations designed to slow the release of the active agent. | patsnap.com |
| Chemical Synthesis | Building Block for MOFs | Nitrogen atoms act as versatile binding sites for metal ions. | researchgate.net |
Areas of Active Investigation Beyond Traditional Uses
The scientific community is actively investigating the use of this compound and its derivatives in several innovative areas, demonstrating its potential beyond conventional applications. These research frontiers include carbon dioxide capture, the development of advanced flame-retardant materials, and the synthesis of novel coordination polymers with unique properties.
Carbon Dioxide Capture
Aqueous solutions containing piperazine in combination with a phosphate source have shown promise as effective solvents for capturing carbon dioxide (CO2). acs.orgacs.org The primary advantage of using piperazine as an activator in these blends is its high reaction rate and resistance to thermal and oxidative degradation. acs.org Research into blends of piperazine (PZ) and trisodium (B8492382) phosphate (TSP) has demonstrated their efficiency in CO2 capture, even at elevated temperatures. acs.orgacs.org
Studies have shown that the CO2 loading capacity of these aqueous blends is influenced by several factors, including temperature, CO2 partial pressure, and the concentration of piperazine. acs.org The solubility of CO2 in these blends tends to decrease with increasing temperature and increase with a higher partial pressure of CO2. acs.org Notably, a blend of trisodium phosphate and piperazine showed only a 15% decrease in CO2 capture efficiency when the temperature was increased from 303 K to 353 K, highlighting its potential for high-temperature applications. acs.org
Table 1: CO₂ Capture Performance of Aqueous Piperazine and Phosphate Blends
| Absorbent Blend | Temperature (K) | CO₂ Partial Pressure (kPa) | Key Finding | Reference |
|---|---|---|---|---|
| Trisodium Phosphate (TSP) + Piperazine (PZ) | 303 - 353 | 15.2 | CO₂ capture decreases by only 15% with increasing temperature. | acs.org |
| Trisodium Phosphate (TSP) + Piperazine (PZ) | 303 | 9.96 - 20.28 | CO₂ capture increases with increasing inlet CO₂ partial pressure. | acs.orgacs.org |
| Piperazine (PZ) | 313 | Not Specified | CO₂ absorption rate is more than double that of 7 m MEA. | acs.org |
Flame Retardant Materials
Piperazine phosphates, including piperazine pyrophosphate and polyphosphate, are being actively researched as effective components in intumescent flame retardant (IFR) systems. nih.govmdpi.comgoogle.com These compounds can act as both an acid source and a blowing agent in flame retardant coatings. mdpi.com When exposed to heat, they facilitate the formation of a protective char layer that insulates the underlying material from the heat source and reduces the release of flammable gases. nih.govmdpi.com
One area of investigation involves the use of manganese-doped this compound (HP-Mn) as a char-forming agent to enhance the fire safety of polypropylene (B1209903) (PP) composites. nih.gov The incorporation of HP-Mn in conjunction with ammonium (B1175870) polyphosphate (APP) has been shown to significantly improve the flame retardant properties of PP. nih.gov For instance, a polypropylene composite containing 25 wt.% of a 1:1 ratio of APP to HP-Mn achieved a Limiting Oxygen Index (LOI) of 30.7% and a UL-94 V-0 rating, indicating excellent fire resistance. nih.gov
The synergistic effect between piperazine pyrophosphate (PAPP) and melamine (B1676169) polyphosphate (MPP) has also been demonstrated in waterborne intumescent coatings for structural steel. mdpi.com These coatings exhibit superior fire resistance and water resistance compared to traditional flame retardant systems. mdpi.com
Table 2: Flame Retardancy Test Results for Polypropylene (PP) Composites
| Sample | Flame Retardant Composition | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
|---|---|---|---|---|
| Pure PP | None | 18.5 | No Rating | nih.gov |
| PP6 | 25 wt.% APP/HP-Mn (1:1) | 30.7 | V-0 | nih.gov |
Coordination Polymers and Advanced Materials
The piperazine moiety is a versatile building block for the synthesis of coordination polymers, which are compounds with repeating coordination entities extending in one, two, or three dimensions. nih.govrsc.org These materials are of interest for their potential applications in areas such as optoelectronics. nih.gov The flexible nature of the piperazine ring, which can adopt different conformations such as chair and boat forms, allows for the construction of diverse and complex polymer architectures. rsc.org
Research has shown that piperazine and its derivatives can be used to create coordination polymers with various metal ions, such as copper(I) and silver(I). nih.gov Furthermore, derivatives of piperazine are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical data processing. researchgate.netresearchgate.net There is also emerging research into hydrogen-bonded organic crystals, a field related to the principles governing this compound structures, for the development of ferroelectric materials, which have applications in sensors, actuators, and data storage. researchgate.netrsc.org
Structure
2D Structure
Properties
IUPAC Name |
phosphoric acid;piperazine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGABIJVFLPSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18534-18-4, 14538-56-8 | |
| Record name | Piperazine, phosphate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18534-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazinium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERAZINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Preparative Chemistry of Piperazine Phosphate
Strategies for Piperazine (B1678402) Phosphate (B84403) Synthesis
The formation of the fundamental piperazine phosphate structure can be achieved through several distinct chemical pathways. These methods are chosen based on desired purity, yield, and the specific nature of the phosphate linkage required (e.g., orthophosphate vs. pyrophosphate).
The most direct route to this compound is through a simple acid-base ionic reaction. nih.gov Traditionally, this was performed in aqueous solutions where phosphoric acid and piperazine were combined. However, this method often resulted in yields not exceeding 70% and required extensive purification to remove unreacted starting materials and byproducts from the wastewater.
Modern approaches have optimized this process by utilizing organic solvents to improve reactant solubility and reaction kinetics. Solvents such as ethanol (B145695), dichloromethane, and acetone (B3395972) have proven effective, with ethanol being a preferred choice for its balance of polarity and cost. A typical modern synthesis involves the stepwise dissolution of phosphoric acid and anhydrous piperazine in an organic solvent under controlled temperature conditions to facilitate a clean and efficient reaction. For instance, this compound salt can be prepared by reacting piperazine with a phosphonic acid derivative in deionized water, followed by heating to ensure complete reaction. nih.gov
| Parameter | Traditional Method (Aqueous) | Modern Method (Organic Solvent) | Reference |
|---|---|---|---|
| Solvent | Water | Ethanol, Dichloromethane, Acetone | |
| Typical Yield | < 70% | Higher, more efficient | |
| Process Complexity | Multiple purification steps required | Simplified purification | |
| Reaction Conditions | Aqueous mixing | Dissolution at 25-65°C, controlled addition |
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing phosphorylated piperazine derivatives in a single step from three or more starting materials. tandfonline.comresearchgate.net This approach is valued for its procedural simplicity and speed. In a typical MCR for this purpose, a piperazine derivative, such as 1-(2-methoxyphenyl)piperazine, is reacted with various phosphorous chlorides. tandfonline.com This method allows for the generation of a library of new derivatives which can be confirmed by standard analytical techniques like NMR spectroscopy and mass spectrometry. tandfonline.comresearchgate.net The MCR strategy streamlines the synthesis process, avoiding the need to isolate intermediates and often leading to high yields of the final phosphorylated products. tandfonline.com
Piperazine pyrophosphate, a compound with a P-O-P linkage, is synthesized via the dehydration condensation of this compound or piperazine diphosphate. epo.orgpatsnap.comgoogle.com This process involves heating the starting phosphate salt at high temperatures, typically ranging from 120°C to 320°C, for a period of 0.5 to 3 hours. epo.orggoogle.com The reaction can be performed in a variety of equipment, including vacuum kneaders or extruders, and may be conducted in the presence of a high-boiling inert solvent. patsnap.comgoogle.com To prevent discoloration and ensure a high-purity, white final product, the dehydration is often carried out under an inert gas atmosphere, such as nitrogen. googleapis.com This method is advantageous for producing high-purity piperazine pyrophosphate with excellent heat resistance, making it suitable for industrial applications. epo.org
| Starting Material | Temperature Range (°C) | Atmosphere | Typical Equipment | Reference |
|---|---|---|---|---|
| Piperazine Diphosphate | 120 - 320 | Inert Gas (e.g., Nitrogen) | Conical dryer, paddle dryer | epo.orggoogleapis.com |
| This compound & Phosphoric Acid | 150 - 300 | Vacuum or Nitrogen | Vacuum kneader, extruder | patsnap.comgoogle.com |
| Piperazine Diphosphate | 230 - 320 | Nitrogen | Not specified | googleapis.com |
Synthesis of Substituted this compound Derivatives
The functionalization of the piperazine or phosphate moiety allows for the creation of a vast range of derivatives with tailored properties. These syntheses often employ reactive phosphorus intermediates to form new covalent bonds.
The synthesis of phosphoramide (B1221513) piperazine analogs involves the formation of a stable P-N bond. A general and efficient method for this is the phosphorylation reaction between a hydroxyl-containing molecule, a piperazine-based phosphorochloridate, and a base. tandfonline.com For example, novel phosphoramide piperazine analogues of paeonol (B1678282) have been synthesized in high yields by reacting phosphorochloridates with paeonol in anhydrous acetone with triethylamine (B128534) and potassium carbonate. tandfonline.com Similarly, piperazine phosphoramidate (B1195095) derivatives of 2-arylquinolones are prepared by first coupling N-arylpiperazines with phenyl dichlorophosphates to create an aminophosphorochloridate intermediate, which is then reacted with the 2-arylquinolone. tandfonline.com These facile phosphorylation reactions provide access to a wide variety of complex molecules. tandfonline.comtandfonline.com
Phosphorous chlorides are common reagents for the phosphorylation of piperazines due to their high reactivity. tandfonline.com The synthesis involves the reaction of a piperazine, which can be mono- or di-substituted, with a suitable phosphorous chloride, such as phenyl dichlorophosphate. tandfonline.comtandfonline.com For instance, key intermediates for more complex molecules can be formed when phenyl dichlorophosphates are coupled with N-arylpiperazines. tandfonline.com This reaction typically proceeds efficiently and is a cornerstone of creating phosphorylated piperazine derivatives for various applications. tandfonline.com The resulting products, which can be phosphoramidates or other phosphate esters, are readily purified and characterized. tandfonline.comtandfonline.com A fast and safe procedure for synthesizing these derivatives involves a multicomponent reaction strategy where piperazines react directly with different phosphorous chlorides to yield a diverse set of new compounds. tandfonline.com
Preparation of Metal-Doped Piperazine Phosphates
The incorporation of metal ions into the this compound structure can enhance its properties for specific applications, such as flame retardancy. These metal-doped compounds are typically prepared through a multi-step process involving the initial synthesis of a this compound salt, followed by a complexation reaction with a suitable metal salt.
A notable example is the synthesis of manganese(II)-doped this compound (HP-Mn), which has been investigated as a char-forming agent in intumescent flame retardant systems. mdpi.comnih.gov The synthetic protocol for HP-Mn involves a two-step process. mdpi.comnih.gov
Step 1: Preparation of this compound Salt
The initial step is the formation of a this compound salt via an ionic reaction. In a typical procedure, piperazine is dissolved in deionized water at a moderately elevated temperature (e.g., 45 °C). Subsequently, an equimolar amount of 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) is added to the solution. The mixture is then refluxed for a short period to ensure complete reaction. Upon cooling, the this compound salt precipitates and can be isolated by vacuum filtration. mdpi.comnih.gov
Step 2: Doping with Metal Ions
The second step involves the chelation of the metal ion by the prepared this compound salt. The this compound salt is redissolved in deionized water at a similar temperature as the first step. An aqueous solution of a metal salt, such as manganese acetate (B1210297) tetrahydrate, is then added dropwise to the solution. The mixture is stirred for several hours to facilitate the complexation reaction, during which the metal-doped this compound precipitates as a solid. mdpi.comnih.gov
Research has indicated that Mn²⁺ exhibits a highly synergistic effect in flame retardant polypropylene (B1209903) composites compared to other divalent metal ions like Co²⁺, Ni²⁺, and Zn²⁺. mdpi.comnih.gov This suggests that the synthesis of piperazine phosphates doped with these other metals is also of significant interest for developing advanced flame-retardant materials. The general synthetic strategy employed for Mn²⁺ can be adapted for other metal ions by using their respective acetate or chloride salts.
Table 1: Synthesis Parameters for Mn²⁺-Doped this compound (HP-Mn)
| Parameter | Value | Reference |
|---|---|---|
| Reactants (Step 1) | Piperazine, 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) | mdpi.comnih.gov |
| Solvent (Step 1) | Deionized water | mdpi.comnih.gov |
| Temperature (Step 1) | 45 °C | mdpi.comnih.gov |
| Reactants (Step 2) | This compound salt, Manganese acetate tetrahydrate | mdpi.comnih.gov |
| Solvent (Step 2) | Deionized water | mdpi.comnih.gov |
| Temperature (Step 2) | 45 °C | mdpi.comnih.gov |
| Reaction Time (Step 2) | 4 hours | mdpi.comnih.gov |
Green Chemistry and Sustainable Synthesis Approaches for this compound
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce their environmental impact. This includes the development of solvent-free reactions, the use of catalysts to improve efficiency, and designing processes with high atom economy and minimal waste generation.
Solvent-Free and Catalytic Methods
Traditional methods for synthesizing this compound often utilize water as a solvent, which can lead to challenges in product isolation and wastewater treatment. To address these issues, solvent-free and catalytic methods are being explored.
A Chinese patent describes a solvent-free method for the preparation of piperazine pyrophosphate. This process involves the direct reaction of this compound and phosphoric acid at elevated temperatures (150-300 °C) in a suitable reactor, such as an extruder or a high-speed mixer. This method eliminates the need for a solvent, thereby reducing waste and simplifying the purification process. The same patent also discloses a method using an inert, high-boiling point solvent, which can be recycled, offering another greener alternative to aqueous synthesis. google.com
Table 2: Green Synthesis Approaches for this compound and its Precursors
| Method | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis of Piperazine Pyrophosphate | This compound, Phosphoric acid | 150-300 °C | Eliminates solvent waste | google.com |
| Catalytic Synthesis of Piperazine | Monoethanolamine | Catalyst: Ni, Co, Mo, Fe, La on Al₂O₃ | One-step process | google.com |
| Pd-Catalyzed Arylpiperazine Synthesis | Aryl chlorides, Piperazine | Pd catalyst, aerobic conditions | Can be solvent-free | organic-chemistry.org |
Atom Economy and Waste Minimization in Preparation
Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The synthesis of this compound from piperazine and phosphoric acid is an acid-base reaction, which is inherently atom-economical.
The reaction is as follows: C₄H₁₀N₂ + H₃PO₄ → C₄H₁₀N₂·H₃PO₄
In this reaction, all the atoms of the reactants, piperazine and phosphoric acid, are incorporated into the this compound product. This results in a theoretical atom economy of 100%, meaning there are no byproducts, and waste is minimized at this stage.
Advanced Spectroscopic and Crystallographic Characterization of Piperazine Phosphate Systems
Crystallographic Analysis of Piperazine (B1678402) Phosphate (B84403) Forms
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) stands as a definitive method for the structural determination of crystalline solids. For piperazine and its derivatives, SC-XRD has been employed to establish their molecular structures with high precision. researchgate.net This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the atomic positions can be accurately determined. Studies on related piperazine compounds, such as those involving metal complexes or other organic salts, have successfully utilized SC-XRD to confirm their structures. researchgate.net While specific public domain SC-XRD studies focusing exclusively on simple piperazine phosphate are not extensively detailed in the provided results, the methodology is standard for such compounds. researchgate.netresearchgate.net The structural information for piperazine itself, which forms the cationic part of the salt, has been thoroughly investigated, revealing a chair conformation. researchgate.neted.ac.uk
Crystal System and Space Group Determination
Table 1: Crystallographic Data for Piperazine and Related Compounds
| Compound/System | Formula | Crystal System | Space Group | Reference |
| Piperazine | C₄H₁₀N₂ | Monoclinic | P2₁/n | researchgate.neted.ac.uk |
| Zirconium piperazine diphosphonate (Form 1) | Zr₂(H₄[(O₃PCH₂)₂N₂C₄H₈]₃)·9H₂O | Trigonal | R-3 | nih.gov |
| Zirconium piperazine diphosphonate (Form 2) | ZrF₂((O₃PCH₂)₂)(NH)₂C₄H₈ | Monoclinic | P2₁/c | nih.gov |
This table is interactive. Click on the headers to sort the data.
Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Structures
Hydrogen bonds are the dominant intermolecular forces that dictate the crystal packing in this compound. The piperazinium cation, with its protonated amine groups (N-H), acts as a hydrogen bond donor, while the oxygen atoms of the phosphate anion (P-O) serve as acceptors. These interactions result in the formation of extensive and often complex three-dimensional networks. researchgate.net
Role of Hydrates in Crystal Structure
Water molecules can be incorporated into the crystal lattice of this compound to form hydrates. drugbank.comnih.gov These water molecules are not passive occupants; they actively participate in the hydrogen-bonding network. drugbank.com A common form is this compound monohydrate, which has the chemical formula C₄H₁₅N₂O₅P. nih.gov
In hydrated structures, water molecules can act as bridges, connecting piperazinium cations and phosphate anions through O-H···O and N-H···O hydrogen bonds. This integration can significantly alter the crystal packing and stability compared to the anhydrous form. The presence of water adds further complexity and dimensionality to the hydrogen-bonding network, often leading to different crystal symmetries and properties. drugbank.comnih.gov
Spectroscopic Investigations for Structural Elucidation
Spectroscopic techniques provide complementary information to crystallographic analysis by probing the vibrational properties of molecules, which are directly related to their functional groups and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent parts. niscpr.res.in
Key vibrational modes include the N-H stretching of the secondary amine groups in the piperazinium ring, the P-O stretching of the phosphate anion, and various C-H and C-N stretching and bending vibrations. niscpr.res.in In piperazine itself, N-H stretching vibrations are typically observed, and C-N stretching bands appear in the 1049-1186 cm⁻¹ region. niscpr.res.in For this compound, one would expect to see strong absorptions characteristic of the phosphate group (PO₄³⁻) and shifts in the piperazine bands due to protonation and hydrogen bonding. The presence of water in hydrated forms would be indicated by a broad absorption band in the O-H stretching region, typically around 3400 cm⁻¹. researchgate.net
Table 2: General FTIR Spectral Data for Piperazine and Phosphate Moieties
| Wavenumber Range (cm⁻¹) | Functional Group Assignment | Reference |
| ~3200 - 3400 | N-H Stretch (Amine) | niscpr.res.in |
| ~2800 - 3000 | C-H Stretch (Alkane) | mdpi.com |
| ~1475 - 1556 | C-N-H Deformation | niscpr.res.in |
| ~1000 - 1150 | P-O Stretch (Phosphate) | researchgate.net |
| ~1049 - 1186 | C-N Stretch | niscpr.res.in |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, researchers can confirm the compound's identity and gain insights into the chemical environment of each atom.
In the this compound salt, the piperazine ring exists as a dication, protonated at both nitrogen atoms. Due to the symmetry of the resulting piperazinium ion and rapid conformational exchange (chair-to-chair inversion) at room temperature, all eight protons on the four methylene (B1212753) (-CH₂-) groups become chemically and magnetically equivalent.
¹H NMR: The proton NMR spectrum is expected to show a single, sharp signal for the eight equivalent protons of the piperazine ring. In studies of related piperazine derivatives, this signal typically appears at a chemical shift (δ) greater than 3 ppm, indicative of protons attached to a carbon adjacent to a protonated nitrogen atom. For instance, the piperazine protons in Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) appear as a singlet above 3 ppm. scirp.org Similarly, the ¹H NMR spectrum of 1,4-bis(4-chlorobutyl)piperazine-1,4-diium chloride also shows characteristic signals for the piperazine ring protons. researchgate.net
¹³C NMR: Correspondingly, the proton-decoupled ¹³C NMR spectrum should exhibit a single resonance for the four equivalent methylene carbons of the piperazine ring. The chemical shift for these carbons is influenced by the adjacent electropositive nitrogen atoms.
³¹P NMR: The ³¹P NMR spectrum provides direct information about the phosphate moiety. Since the phosphorus nucleus has a natural abundance of 100%, ³¹P NMR is a highly sensitive technique. mdpi.com For this compound, the spectrum is expected to display a single resonance, characteristic of an orthophosphate group (PO₄³⁻) in an ionic environment. The exact chemical shift would be referenced against an external standard, typically 85% phosphoric acid (H₃PO₄). scispace.com Detailed studies on various pyrophosphates and organophosphorus compounds provide a strong basis for interpreting the phosphorus environment in these systems. scispace.comresearchgate.net
The following table summarizes the anticipated NMR spectral data for this compound based on findings from analogous structures.
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Rationale and Supporting Findings |
|---|---|---|---|
| ¹H | > 3.0 ppm | Singlet (s) | Due to the high symmetry of the piperazinium dication, all 8 protons are equivalent. A singlet is observed in the related compound TEPP. scirp.org |
| ¹³C | ~40-50 ppm | Singlet (s) | All 4 carbon atoms are chemically equivalent due to molecular symmetry. |
| ³¹P | Dependent on pH and solvent | Singlet (s) | Represents the single, symmetrical environment of the orthophosphate anion. ³¹P NMR is a standard technique for characterizing phosphate-containing compounds. mdpi.com |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.
Due to the low volatility of the salt and the lack of a strong chromophore, direct analysis often employs techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC). nih.gov In many cases, derivatization is used to improve chromatographic retention and ionization efficiency. A notable study describes a method for quantifying this compound in plasma where piperazine is first derivatized with dansyl chloride. nih.gov The resulting derivatized molecule is then analyzed by LC-ESI-tandem mass spectrometry (MS/MS). Using a triple-quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode, a specific precursor-to-product ion transition of m/z 320 → 171 was monitored for the derivatized this compound, providing high sensitivity and selectivity. nih.gov
For underivatized piperazine, a mass transition of m/z 87.1 → 44.1 has been reported. researchgate.net The fragmentation patterns of piperazine derivatives typically involve the cleavage of C-N bonds within the piperazine ring or between the ring and any substituents. xml-journal.net
HRMS would be used to confirm the exact mass of the piperazinium dication (C₄H₁₂N₂²⁺) and the phosphate anion, or a derivatized form of the molecule. The molecular weight of anhydrous this compound (C₄H₁₀N₂·H₃PO₄) is 184.13 g/mol . HRMS provides the precision necessary to confirm this mass, distinguishing it from other compounds with the same nominal mass.
| Technique | Methodology | Key Findings / Application | Reference |
|---|---|---|---|
| LC-ESI-MS/MS | Pre-column derivatization with dansyl chloride, followed by analysis in positive ion SRM mode. | Used for sensitive and selective quantification. Monitors the precursor-to-product ion transition of m/z 320 → 171. | nih.gov |
| HRMS | Provides high-resolution mass data for accurate molecular formula determination. | Confirms the exact molecular weight of the intact molecule or its core fragments, such as the piperazinium ion. | nih.gov |
| GC-MS | Analysis of volatile derivatives or pyrolysis products. | Used to identify evolved gas products during thermal decomposition studies of related piperazine-phosphonates. | researchgate.net |
Thermal and Dielectric Properties in Relation to Crystalline States
The thermal stability and dielectric behavior of this compound are critical properties linked to its crystalline structure and potential applications.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile. Studies on piperazine and its phosphate derivatives show a high degree of thermal stability.
| Compound/System | Key Thermal Event | Temperature Range (°C) | Significance | Reference |
|---|---|---|---|---|
| Aqueous Piperazine (PZ) | Thermal Degradation | Stable up to ~175°C | Demonstrates the inherent stability of the core organic structure. | researchgate.net |
| Piperazine Pyrophosphate (PPAP) | Decomposition | Not specified, but used in high-temp applications | Indicates high stability of the piperazine-phosphate salt system. | researchgate.net |
| Piperazine-phosphonates on Cotton | Onset of Decomposition | 240 - 260°C | Temperature at which the compound begins to exert its flame-retardant action. | scirp.org |
Dielectric Property Variation with Temperature and Frequency
The dielectric properties of a material describe its ability to store electrical energy in an electric field. For a crystalline solid like this compound, the dielectric constant (ε') and dielectric loss (ε'') are dependent on both temperature and the frequency of the applied electric field.
While specific dielectric data for this compound is not extensively documented in the reviewed literature, the expected behavior can be inferred from established principles for polar crystalline materials.
Frequency Dependence: At very high frequencies, the dielectric constant is typically low, as only the fast electronic and atomic polarizations can respond to the rapidly changing field. As the frequency decreases, slower polarization mechanisms, such as dipolar or orientational polarization arising from the polar piperazinium and phosphate ions, can contribute. This leads to an increase in the dielectric constant. In many materials, a sharp decrease in the dielectric constant is observed with increasing frequency, a phenomenon often attributed to Maxwell-Wagner type polarization, which occurs in materials with distinct conductive grains and resistive grain boundaries. rsc.org
Temperature Dependence: The dielectric constant generally increases with temperature. Rising thermal energy can assist dipoles in overcoming rotational barriers and aligning with the applied field, enhancing polarization. However, at very high temperatures, the increased thermal agitation can disrupt dipole alignment, potentially causing the dielectric constant to decrease. The dielectric loss, which represents the energy dissipated as heat, often shows a peak at a specific frequency for a given temperature, corresponding to a relaxation process. This relaxation process is thermally activated, meaning the peak will shift to higher frequencies as the temperature increases. rsc.org
Analysis of the complex electric modulus can further elucidate relaxation processes, distinguishing between short-range and long-range movement of charge carriers within the crystalline lattice. rsc.org
Computational Chemistry and Theoretical Modeling of Piperazine Phosphate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For piperazine (B1678402) phosphate (B84403) and its derivatives, these calculations elucidate the distribution of electrons and identify regions of the molecule most likely to participate in chemical reactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. researchgate.netresearchgate.net Studies on piperazine-containing compounds, including those with phosphate groups, have utilized DFT to achieve several key objectives. The molecular geometry of these compounds is typically optimized to find the most stable, lowest-energy conformation. researchgate.net For instance, in a study of 4-Phenylpiperazine-1-ium dihydrogen phosphate (4PPHP), the geometry was optimized using the B3LYP functional with a 6-311++G** basis set to predict structural, electronic, and vibrational properties. researchgate.net Similarly, DFT calculations at the B3LYP/LANL2DZ level were employed to determine the optimized structure of bis(1-(2,3-dimethylphenyl)piperazin-1-ium) hydrogen triphosphate. researchgate.net
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which show good correlation with experimental data obtained from techniques like X-ray diffraction. researchgate.net Beyond structural parameters, DFT is used to calculate various molecular properties that help in characterizing the compound. acs.orgnih.gov
| Compound | DFT Functional | Basis Set | Key Objectives | Reference |
|---|---|---|---|---|
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | B3LYP | 6-311++G** | Geometry optimization; prediction of structural, electronic, and vibrational properties. | researchgate.net |
| Bis(1-(2,3-dimethylphenyl)piperazin-1-ium) hydrogen triphosphate | B3LYP | LANL2DZ | Geometry optimization and comparison with experimental X-ray data. | researchgate.net |
| 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine complexes | B3LYP | LANL2DZ | Structure optimization; calculation of HOMO-LUMO gaps and molecular electrostatic potential. | nih.gov |
| Ethyl, Benzene, and Furan sulfonyl Piperazine | B3LYP | 6-311++G(d,p) | Structure optimization and vibrational mode analysis. | mdpi.com |
A novel theoretical framework known as the Local Electronic Temperature of Atoms in Molecules (LT-AIMs) has been applied to characterize the reactivity of newly synthesized phosphorylated derivatives of piperazine. researchgate.net This method identifies the most reactive sites within a molecule by treating atomic basins as open quantum subsystems. researchgate.net Each basin is characterized by an electronic temperature and an effective chemical potential, determined through a Fermi-Dirac semi-local variational procedure. researchgate.net
In a study on phosphoramide (B1221513) piperazine analogs, the LT-AIMs framework was used to characterize the reactivity profile and identify the most reactive sites of ten new derivatives. researchgate.net This approach provides a detailed picture of local reactivity, going beyond simpler models. Furthermore, quantities calculated within the LT-AIMs context were successfully used to reproduce trends observed in experimental NMR data for these compounds. researchgate.net While LT-AIMs is a specialized technique, more common methods like the analysis of Fukui functions and Molecular Electrostatic Potential (MEP) maps are also used to identify reactive sites. researchgate.net MEP maps, for example, visualize the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) indicate nucleophilic sites prone to electrophilic attack, and regions of positive potential (blue) indicate electrophilic sites prone to nucleophilic attack. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. researchgate.net
For piperazine phosphate derivatives, FMO analysis has been used to compute the energies of the HOMO and LUMO and to understand the electronic transitions. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in a chemical reaction. In a study of bis(1-(2,3-dimethylphenyl)piperazin-1-ium) hydrogen triphosphate, the HOMO-LUMO energy gap was calculated to be 3.27 eV, providing insight into its stability. researchgate.net
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Bis(1-(2,3-dimethylphenyl)piperazin-1-ium) hydrogen triphosphate | B3LYP/LANL2DZ | -8.21 | -4.94 | 3.27 | researchgate.net |
| 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl) piperazine | DFT/B3LYP | - | - | - | nih.gov |
| 4-Phenylpiperazine-1-ium dihydrogen phosphate | DFT/B3LYP | - | - | - | researchgate.net |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. This technique is invaluable for studying how this compound might interact with biological targets or how individual molecules interact with each other to form larger assemblies.
Molecular docking and MD simulations are powerful tools to predict and analyze the binding of a ligand, such as a piperazine derivative, to a biological receptor. The process typically begins with molecular docking, which predicts the preferred orientation of the ligand within the receptor's binding site. Following docking, MD simulations are performed to assess the stability of the predicted binding pose and to study the dynamics of the ligand-receptor complex over a specific timescale, often hundreds of nanoseconds or even microseconds.
For example, MD simulations have been used to evaluate the binding of phenyl-piperazine scaffolds to the eIF4A1 helicase, where interactions with the phosphate groups of ATP in the binding site were crucial. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the complex. In a study of piperazine derivatives targeting the D2 dopamine (B1211576) receptor, MD simulations helped establish the mode of interaction, proposing a stable orientation involving a salt bridge between the piperazine moiety and an aspartate residue in the receptor. The stability of the complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over time.
| Ligand Class | Receptor Target | Simulation Time | Key Findings | Reference |
|---|---|---|---|---|
| Phenyl-piperazine scaffolds | eIF4A1 helicase | 300 ns - 3 µs | Sustained interactions in the ATP-binding site, promoting a stable, closed conformation of the enzyme. | |
| Piperazine-linked sulfonamides | Carbonic Anhydrase IX (CAIX) | 100 ns | Ligand-bound protein complexes achieved substantial stability after an initial equilibration period. | |
| Piperazine derivatives | PARP-1 | up to 100 ns | Identified stable hydrogen bonds and hydrophobic interactions with critical amino acids in the binding site. | |
| N-Arylpiperazines | Dopamine D2 Receptor (D2 DAR) | - | Established a stable binding mode involving a salt bridge with Asp114. |
MD simulations are also employed to study the non-covalent interactions between this compound molecules themselves or with solvent molecules, which govern their self-assembly into larger, ordered structures. These simulations can model processes like crystallization, precipitation, and the formation of aggregates in solution.
A study on the piperazine-based supramolecular compound 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (B16759) (MPNPP) highlighted the role of intermolecular π···π and C–H···π interactions in the formation of a self-assembled structure. These non-covalent forces dictate the crystal packing and can be crucial for the material's bulk properties. Similarly, X-ray diffraction analysis of other piperazine-based polyamines has shown supramolecular self-assembly in the crystal lattice, stabilized by hydrogen bonds with water molecules. MD simulations can provide an atomistic view of these processes, showing how individual molecules orient and interact to form stable assemblies, driven by forces like electrostatics and van der Waals interactions.
Prediction of Polymorphic Forms and Stability
The prediction of crystalline polymorphs is a critical aspect of pharmaceutical sciences, as different polymorphs of a compound can exhibit varied physical properties. Computational methods serve as a powerful tool to predict the possible crystal structures and their relative stabilities before experimental synthesis.
Crystal Lattice Energy Calculations
Crystal lattice energy calculations are fundamental to predicting the most stable polymorphic forms of a compound. These calculations determine the energy of the crystal lattice, with lower energy values typically indicating a more stable structure. While specific studies on this compound are not extensively detailed in available literature, research on related piperazine derivatives provides insight into the methodologies used.
Table 1: Theoretical Stability of Piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) Conformers This table is illustrative of the types of data generated in computational studies of piperazine derivatives.
| Conformer | Phase | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Extended | Gas | 0.00 | DFT/B3LYP |
| Twisted | Gas | +5.20 | DFT/B3LYP |
| Form I (Extended) | Solid | -150.4 | CrystalLattice Calculation |
| Form III (Twisted) | Solid | -148.1 | CrystalLattice Calculation |
Data is hypothetical and based on findings for related compounds.
Solution-Mediated Phase Transformation Studies
Solution-mediated phase transformation (SMPT) is a phenomenon where a metastable solid form transforms into a more stable, less soluble form when exposed to a solvent. nih.gov This process involves three key steps: the dissolution of the metastable form to create a supersaturated solution, followed by the nucleation and growth of the more stable phase. nih.govresearchgate.net This transformation can significantly impact the properties of a chemical substance.
Computational Studies on Reaction Mechanisms and Kinetics
Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms and kinetics that piperazine and its derivatives undergo. These studies help in understanding degradation pathways and the formation of potentially harmful byproducts.
Nitrosation Mechanisms of Piperazine Derivatives
The nitrosation of piperazine is a significant concern due to the potential formation of carcinogenic nitrosamines. Quantum chemistry calculations and kinetic modeling have been employed to investigate these reaction mechanisms in detail. elifesciences.org
Computational studies have shown that piperazine can react with various nitrosating agents, such as dinitrogen trioxide (N₂O₃) and the nitrite (B80452) ion (NO₂⁻). elifesciences.org The reaction of piperazine species that contain an N-H group with N₂O₃ is a major pathway for nitrosamine (B1359907) formation. elifesciences.org This process follows a novel three-step mechanism that begins with the formation of a charge-transfer complex. elifesciences.org
The presence of other molecules, like carbon dioxide (CO₂), can significantly influence the reaction kinetics. elifesciences.org For example, CO₂ can accelerate the nitrosation of piperazine by the nitrite ion through the formation of a more reactive nitrosating agent, ONOCO₂⁻. elifesciences.org Density Functional Theory (DFT) calculations are often used to map the potential energy surfaces of these reactions, identifying transition states and calculating activation energy barriers, which helps in predicting the most favorable reaction pathways. acs.org
Table 2: Key Computational Findings on Piperazine Nitrosation
| Nitrosating Agent | Key Mechanistic Insight | Computational Method | Reference |
|---|---|---|---|
| N₂O₃ | Follows a novel three-step mechanism initiated by a charge-transfer complex. | Quantum Chemistry/Kinetic Modeling | elifesciences.org |
| NO₂⁻ | Reaction is slower than with ONOCO₂⁻. | Quantum Chemistry/Kinetic Modeling | elifesciences.org |
| ONOCO₂⁻ (from NO₂⁻ + CO₂) | Significantly accelerates nitrosation compared to NO₂⁻ alone. | Quantum Chemistry/Kinetic Modeling | elifesciences.org |
Oxidative Pathways and Reactive Intermediate Formation
The degradation of piperazine can proceed through various oxidative pathways, leading to a multitude of products and reactive intermediates. The study of these pathways is complex due to the number of potential reactions and the short lifetimes of many intermediate species.
Theoretical studies, often combined with experimental work, have been conducted on the OH-initiated photo-oxidation of piperazine. These studies indicate that the reaction can proceed via two main routes: hydrogen abstraction from a C-H bond or an N-H bond. This leads to the formation of products such as 1,2,3,6-tetrahydropyrazine (a major product) and minor products like 1-nitropiperazine (B131163) and 1-nitrosopiperazine (B26205).
A significant finding from computational modeling is the metastability of the cyclic alkoxy radical, an intermediate that undergoes spontaneous ring-opening. This ring-opening pathway leads to the formation of several other products. The complexity of these reaction networks makes computational studies essential for rationalizing product formation and understanding the underlying degradation mechanisms.
Table 3: Predicted Products from OH-Initiated Photo-Oxidation of Piperazine
| Product | Formation Pathway | Predicted Yield |
|---|---|---|
| 1,2,3,6-Tetrahydropyrazine (PZI) | C-H Abstraction | 60-20% |
| CHONHCH₂CH₂NHCHO (a diamide) | Ring-opening of cyclic alkoxy radical | 32-65% |
| CHONHCH₂CH₂N=CH₂ | Ring-opening of cyclic alkoxy radical | 4-8% |
| CHONHCHO and CHONHCH₂OH | Ring-opening of cyclic alkoxy radical | 4-7% |
Product yields are theoretical predictions under specific ambient conditions.
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| 1,2,3,6-tetrahydropyrazine | C₄H₈N₂ |
| 1-Nitropiperazine | C₄H₉N₃O₂ |
| 1-Nitrosopiperazine | C₄H₉N₃O |
| Carbon dioxide | CO₂ |
| Dinitrogen trioxide | N₂O₃ |
| Nitrite ion | NO₂⁻ |
| Piperazine | C₄H₁₀N₂ |
| Piperazine hydrochloride | C₄H₁₁ClN₂ |
| This compound | C₄H₁₃N₂O₄P |
| Piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) | C₂₈H₃₀N₄O₄P₂ |
Biochemical and Pharmacological Mechanisms of Action of Piperazine and Its Phosphate Salts
Neuromuscular Mechanisms of Action in Parasitic Organisms
The primary anthelmintic action of piperazine (B1678402) and its salts, including piperazine phosphate (B84403), is centered on its effects on the neuromuscular system of parasitic worms, particularly nematodes like Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). drugbank.compatsnap.compatsnap.com The mechanism does not kill the worms but paralyzes them, allowing the natural peristaltic action of the host's intestines to expel the live, immobilized parasites. drugbank.compatsnap.com
Piperazine acts as a potent agonist for gamma-aminobutyric acid (GABA) receptors. drugbank.compatsnap.com GABA is the principal inhibitory neurotransmitter in nematodes, and its receptors are located on the muscle cell membranes of these parasites. patsnap.comchemicalbook.com Piperazine mimics the action of GABA, binding directly and selectively to these muscle membrane GABA receptors. drugbank.compatsnap.com This agonistic action enhances the inhibitory signaling at the neuromuscular junction of the parasite. patsnap.comchemicalbook.com By potentiating the effect of GABA, piperazine effectively suppresses neuronal activity in the worms. patsnap.com This mechanism is selective for the parasite's nervous system, contributing to the compound's therapeutic effect. patsnap.com
The GABA receptors in nematodes are ligand-gated chloride ion channels. patsnap.com The binding of piperazine to these receptors triggers the opening of the chloride ion channels, leading to an increased influx of chloride ions (Cl⁻) into the parasite's muscle cells. patsnap.com This influx of negative ions causes the cell membrane to become hyperpolarized, meaning the membrane potential becomes more negative than the resting potential. drugbank.compatsnap.com
Electrophysiological studies on Ascaris muscle cells have demonstrated this effect. The normal resting potential of these cells is approximately -30 mV. nih.govnih.gov Upon application of piperazine, the resting potential increases to over -40 mV, and the rhythmic pacemaker activity that generates muscle contraction is suppressed. nih.govnih.gov This hyperpolarization makes the muscle cells less excitable and unable to respond to contractile stimuli, resulting in a state of flaccid paralysis. drugbank.compatsnap.com The degree of this hyperpolarization is dependent on the extracellular chloride concentration. nih.govnih.gov Once paralyzed, the worms are unable to maintain their position within the host's intestinal lumen and are subsequently expelled from the body through normal digestive processes. patsnap.comchemicalbook.com
Table 1: Electrophysiological Effects of Piperazine on Ascaris Muscle Cells
| Parameter | Normal State | After Piperazine Application | Reference |
|---|---|---|---|
| Resting Membrane Potential | ~ -30 mV | > -40 mV | nih.govnih.gov |
| Pacemaker Activity | Rhythmic spikes (1-7/sec) | Suppressed | nih.govnih.gov |
| Muscle State | Motile | Flaccid Paralysis | drugbank.compatsnap.com |
Metabolic Pathways and Biotransformation of Piperazine Derivatives
Piperazine is absorbed after oral administration and undergoes significant biotransformation, primarily in the liver. patsnap.com The metabolism involves a variety of reactions catalyzed by enzymes located in liver microsomes. patsnap.comsigmaaldrich.cn
The biotransformation of piperazine and its derivatives is heavily reliant on oxidative metabolism occurring within liver microsomes. sigmaaldrich.cnnih.gov The cytochrome P450 (CYP450) superfamily of enzymes is central to this process. nih.govyoutube.comyoutube.com These enzymes catalyze Phase I metabolic reactions, which introduce or unmask polar functional groups to increase the water solubility of the compound, facilitating its excretion. youtube.comyoutube.com
Studies have shown that multiple CYP450 isoenzymes are involved in the metabolism of various piperazine-containing drugs. For instance, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Similarly, the metabolism of perazine, a phenothiazine (B1677639) with a piperazine moiety, is primarily catalyzed by CYP1A2 and CYP3A4 for 5-sulphoxidation and by CYP2C19 for N-demethylation. nih.gov The specific isoenzymes involved can vary depending on the exact structure of the piperazine derivative.
The piperazine ring, with its two nitrogen atoms, is a primary site for metabolic reactions. Two of the most common biotransformation pathways for drugs containing a piperazine ring are N-oxidation and N-dealkylation. researchgate.netnih.gov
N-oxidation: This pathway involves the oxidation of one of the nitrogen atoms in the piperazine ring to form an N-oxide metabolite. researchgate.netnih.gov For example, a major metabolite of diethylcarbamazine (B1670528) (a piperazine derivative) is 1-diethylcarbamyl-4-methylpiperazine-4-oxide. tandfonline.com These N-oxide metabolites are generally inactive but can sometimes be reduced back to their active parent form. nih.gov
N-dealkylation: This reaction involves the removal of an alkyl group attached to a nitrogen atom of the piperazine ring. researchgate.netnih.gov This process is often sequential and is catalyzed by CYP450 enzymes, particularly CYP3A4. nih.govresearchgate.net For instance, many arylpiperazine drugs undergo N-dealkylation to form 1-aryl-piperazines. nih.gov The resulting dealkylated metabolites can have their own pharmacological activity or be further metabolized. nih.govnih.gov
Table 2: Major Metabolic Pathways for Piperazine Derivatives
| Metabolic Pathway | Description | Key Enzymes | Example Metabolite | Reference |
|---|---|---|---|---|
| N-Oxidation | Addition of an oxygen atom to a nitrogen in the piperazine ring. | Cytochrome P450 | 1-diethylcarbamyl-4-methylpiperazine-4-oxide | researchgate.nettandfonline.com |
| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. | CYP3A4, CYP2D6 | 1-aryl-piperazines (from arylpiperazine drugs) | nih.govresearchgate.net |
| Aromatic Hydroxylation | Addition of a hydroxyl group to an aromatic ring attached to the piperazine structure. | Cytochrome P450 | 1-(4-hydroxyphenyl)piperazine | nih.govnih.gov |
| Ring Cleavage | Opening of the piperazine ring structure. | Not specified | N-substituted ethylenediamines | researchgate.net |
The oxidative metabolism of the piperazine ring can lead to the formation of chemically reactive metabolites. rsc.orgnih.gov A common bioactivation pathway involves the oxidation of the carbon atom adjacent to a ring nitrogen, which generates a reactive iminium ion. rsc.orgnih.gov These electrophilic intermediates are unstable and can covalently bind to nucleophilic macromolecules like proteins, which is a potential mechanism for toxicity. acs.orgnih.gov
To study these transient species, trapping agents are used in in vitro experiments with liver microsomes. nih.govnih.gov Nucleophiles like potassium cyanide (KCN) or glutathione (B108866) (GSH) are added to the incubation mixture to react with the iminium ions, forming stable adducts that can be isolated and characterized by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). rsc.orgnih.gov
For example, studies have shown that piperazine-containing compounds can form N-methyl piperazine cyanide adducts in the presence of cyanide ions. nih.gov In other cases, glutathione adducts are formed, sometimes involving a novel contraction of the piperazine ring to form a substituted imidazoline (B1206853) structure after initial oxidation and reaction with GSH. acs.orgnih.gov The formation of these adducts confirms the generation of reactive electrophilic intermediates during the metabolic process. rsc.orgacs.org
Species-Specific Metabolic Profiles
The biotransformation of piperazine and its derivatives can vary significantly across different species, which is a critical consideration in pharmacological and toxicological studies. For instance, when the piperazine-containing drug buspirone (B1668070) is administered, its metabolite 1-(2-pyrimidinyl)-piperazine (PmP) is formed in both rats and humans. nih.gov However, in humans receiving an anxiolytic dose, the metabolite reaches higher maximum plasma concentrations than the parent drug, and its elimination half-life is more than double that of buspirone. nih.gov In rats, the metabolite is also found in significant amounts and is highly concentrated in the central nervous system. nih.gov
Studies on phenothiazine drugs with piperazine side chains show that identical metabolites are formed in humans, rats, and dogs. nih.gov More broadly, investigations into cytochrome P450 (CYP) enzymes, which are central to drug metabolism, highlight considerable interspecies differences. researchgate.net While some enzymes like CYP2E1 show conserved activity across species, others such as CYP1A, CYP2C, CYP2D, and CYP3A exhibit species-specific isoform compositions and catalytic activities. researchgate.net For example, the metabolism of piperazine derivatives like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) in human liver microsomes involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net These derivatives can also inhibit a range of CYP isoenzymes, indicating a potential for drug-drug interactions. researchgate.netdrugbank.com
Interacting Biological Systems and Molecular Targets
The piperazine nucleus is a privileged scaffold in drug discovery, enabling interaction with a wide array of biological targets. mdpi.comnih.gov Its derivatives have been developed to modulate various receptors and enzymes, leading to diverse pharmacological effects.
Serotonin (B10506) and Dopamine (B1211576) Transporter Interactions
Piperazine derivatives are known to interact with monoamine transporters, which regulate the synaptic concentrations of neurotransmitters like serotonin (5-HT) and dopamine (DA). auburn.edunih.gov These interactions are a key mechanism behind their psychoactive effects. auburn.edu For example, psychostimulants such as cocaine and amphetamines act by blocking the dopamine transporter (DAT) and serotonin transporter (SERT), thereby increasing synaptic neurotransmitter levels. nih.gov
Research on 1-phenyl-piperazine (PP) shows its binding to the human serotonin transporter (hSERT). nih.gov Molecular modeling suggests the piperazine ring's charged nitrogen atom orients itself toward key amino acid residues Asp98 and Phe335 within the transporter's binding pocket. nih.gov The binding affinities of PP and its analogues for human dopamine, norepinephrine, and serotonin transporters have been quantified, revealing varying levels of potency and selectivity. nih.gov Furthermore, certain chlorophenylpiperazine (B10847632) analogues have been found to have a preferentially increased affinity for the dopamine transporter, making them highly selective DAT ligands. nih.gov
Table 1: Binding Affinities of 1-Phenyl-piperazine (PP) Analogues at Monoamine Transporters Data sourced from in vitro studies.
| Compound | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) |
|---|---|---|---|
| PP | 880 ± 114 | 2,530 ± 210 | 186 ± 18 |
| 2-Me-PP | 175 ± 13 | 540 ± 43 | 39 ± 5 |
| 2-CF₃–PP | 570 ± 61 | 11200 ± 560 | 350 ± 64 |
| 2-SMe-PP | 270 ± 14 | >10000 | >10000 |
Histamine (B1213489) Receptor Modulation
The piperazine structure is a common feature in many antihistamines. nih.govacs.orgacs.org These compounds primarily act as antagonists at histamine receptors, particularly the H₁ and H₃ subtypes.
Histamine H₁ Receptor: Many piperazine derivatives function as potent histamine H₁ receptor antagonists. nih.govmedex.com.bd For example, 4-(diphenylmethyl)-1-piperazine derivatives have shown significant in vitro antagonist activity on guinea-pig ileum. nih.gov Structural manipulation of various chemical scaffolds incorporating a piperazine ring has led to the identification of potent and selective H₁-antagonists. nih.govacs.org
Histamine H₃ Receptor: The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for various CNS disorders. nih.govacs.org Piperazine derivatives have been extensively investigated as H₃R antagonists. nih.govacs.orggoogle.com Interestingly, the replacement of a piperidine (B6355638) ring with a piperazine ring in certain chemical series can dramatically alter receptor affinity. In one case, a piperidine-containing compound showed high affinity for both H₃ and σ₁ receptors, whereas its direct piperazine analogue was highly selective for the H₃R, demonstrating the structural importance of the heterocyclic core. nih.gov
PARP-1 Inhibition Mechanisms
Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme critical for DNA repair and is a major target in cancer therapy. tandfonline.comnih.gov The piperazine scaffold is an important fragment found in several approved PARP-1 inhibitors, including Olaparib. tandfonline.comnih.govresearchgate.net The development of specific PARP-1 inhibitors is a key goal, as non-selective inhibition of other PARP family members, like PARP-2, can lead to adverse effects. acs.orgnih.gov
The mechanism of inhibition involves the piperazine-containing molecule binding to the catalytic domain of the PARP-1 enzyme. tandfonline.com In silico studies of novel piperazine-substituted naphthoquinone derivatives have identified strong binding profiles, with docking scores indicating high affinity. acs.orgnih.gov These studies show that the compounds interact with critical amino acids within the PARP-1 binding pocket. acs.orgnih.gov The goal of this research is to develop inhibitors that are highly selective for PARP-1 over PARP-2. acs.org
Table 2: In Silico PARP-1 Inhibition Data for Novel Piperazine Derivatives Data from molecular docking and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) analyses.
| Compound | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) |
|---|---|---|
| Compound 5 | -7.17 | -52.51 |
| Compound 9 | -7.41 | -43.77 |
| Compound 13 | -7.37 | -62.87 |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is an enzyme that degrades the neurotransmitter acetylcholine (B1216132), and its inhibition is a primary strategy for treating Alzheimer's disease. nih.govtandfonline.com The piperazine ring is a key building block in the design of new AChE inhibitors. nih.govnih.gov
The mechanism of AChE inhibition by piperazine derivatives often involves a dual binding mode. nih.gov These molecules can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The PAS is an allosteric site that plays a role in the catalytic process and is involved in the pathogenesis of Alzheimer's disease. nih.gov By binding to these sites, the inhibitors prevent acetylcholine from being hydrolyzed, thereby increasing its concentration in the synapse. tandfonline.comwikipedia.org Studies have reported potent, concentration-dependent AChE inhibitory activity for various piperazine derivatives, with some compounds showing higher potency than the standard drug Donepezil. nih.govtandfonline.com Many of these inhibitors are selective for AChE over the related enzyme butyrylcholinesterase (BChE), which may reduce peripheral side effects. nih.govrsc.org
Table 3: Inhibitory Activity of Piperazine Derivatives against Cholinesterases Data from in vitro enzymatic assays.
| Compound Class | Enzyme | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|
| Thiazole-piperazines | AChE | 0.011 (for most active compound) | N/A |
| Piperazine-propionamides | AChE | 2.31 (for most active compound) | N/A |
| General Piperazine Derivatives | AChE | 4.59 - 6.48 | 8.04 - 61.94 |
| General Piperazine Derivatives | BChE | 4.85 - 8.35 | 0.24 - 32.14 |
Toxicological Insights from Mechanistic Studies
Mechanistic studies provide insight into the potential toxicology of piperazine. While piperazine itself has low acute toxicity, there are reports of neurotoxicity, particularly at high doses. industrialchemicals.gov.au The proposed mechanism for this neurotoxicity involves antagonism of GABA receptors. europa.eu This is significant because GABA is the primary inhibitory neurotransmitter in the vertebrate central nervous system, and disruption of its signaling can lead to adverse neurological effects. wikipedia.org A lowest-observed-adverse-effect-level (LOAEL) for acute neurotoxicity in humans has been reported as 110 mg/kg bw. industrialchemicals.gov.au
From a genotoxicity perspective, piperazine and its salts did not induce point mutations in most bacterial tests and are not considered to be genotoxic. europa.eu However, there is concern that piperazine can form nitrosamine (B1359907) products (N-mononitrosopiperazine and N,N'-dinitrosopiperazine) under certain conditions, and these metabolites have been shown to be mutagenic in vivo and carcinogenic in rodents. europa.eu
In other contexts, the mechanism of action can be leveraged for therapeutic toxicity. For example, the cytotoxic properties of certain piperazine derivatives against cancer cells are linked to the direct induction of apoptosis (programmed cell death), a desirable trait for an anticancer drug. nih.govnih.gov
Cardiotoxicity of Piperazine Derivatives
Research has demonstrated that piperazine derivatives can exert significant toxic effects on cardiac cells. farmaceut.org Studies utilizing the H9c2 rat cardiac cell line have been instrumental in elucidating these mechanisms. farmaceut.orgnih.gov The core of piperazine-induced cardiotoxicity lies in the disruption of fundamental cellular processes, particularly mitochondrial function. farmaceut.orgnih.gov
Several piperazine designer drugs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), have been shown to induce cell death in cardiomyoblasts. nih.gov The primary mechanism involves a significant depletion of intracellular adenosine (B11128) triphosphate (ATP), which is a critical indicator of toxic damage and hypoxia. farmaceut.orgnih.gov This energy crisis is coupled with a disruption of calcium (Ca2+) homeostasis, leading to increased intracellular calcium levels. farmaceut.orgnih.gov
Elevated mitochondrial Ca2+ levels can trigger the opening of the mitochondrial permeability transition pore (MPTP), which leads to the collapse of the mitochondrial membrane potential. farmaceut.orgnih.gov This loss of potential impairs oxidative phosphorylation, halting ATP production and ultimately inducing cell death through apoptosis and secondary necrosis. farmaceut.orgnih.gov Disturbances in Ca2+ homeostasis are particularly dangerous in the heart, as they can lead to severe heart rhythm disturbances. farmaceut.org Clinical studies and case reports corroborate these cellular findings, describing sympathomimetic effects like hypertension, tachycardia, and an increased heart rate in individuals exposed to these compounds. nih.govmerckmillipore.comnih.gov
Table 1: Cardiotoxic Effects of Piperazine Derivatives on H9c2 Cardiac Cells
| Piperazine Derivative | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| BZP, TFMPP, MeOPP, MDBP | Decrease in intracellular ATP | Impairment of mitochondrial energy production | nih.gov, farmaceut.org |
| BZP, TFMPP, MeOPP, MDBP | Increased intracellular calcium | Disruption of Ca2+ homeostasis | nih.gov, farmaceut.org |
| BZP, TFMPP, MeOPP, MDBP | Decrease in mitochondrial membrane potential | Opening of the mitochondrial permeability transition pore (MPTP) | nih.gov, farmaceut.org |
| BZP, TFMPP, MeOPP, MDBP | Cell death (apoptosis and secondary necrosis) | Consequence of mitochondrial impairment and energy depletion | nih.gov, researchgate.net |
Cytotoxicity Mechanisms
The cytotoxic action of piperazine compounds extends beyond cardiotoxicity and has been observed in various cell types, including cancer cell lines and hepatocytes. nih.govnih.gov The induction of apoptosis, or programmed cell death, is a prominent feature of their cytotoxic properties. nih.gov For instance, the piperazine derivative (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone, designated as PCC, has been shown to be a potent inducer of apoptosis in human liver cancer cells by simultaneously activating both intrinsic and extrinsic pathways. nih.gov
A common biomarker for cytotoxicity is the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH), which indicates a loss of cell membrane integrity. farmaceut.orgnih.gov Significant LDH release was observed in human glial cells and liver cancer cells following exposure to piperazine derivatives. farmaceut.orgnih.gov Cytotoxicity is often concentration-dependent, and the neutral red (NR) uptake assay is a common method used to confirm these effects in cell lines. farmaceut.org
Different piperazine derivatives exhibit varying levels of cytotoxic potency. In studies comparing BZP, TFMPP, MeOPP, and MDBP, TFMPP was consistently identified as the most potent cytotoxic and cardiotoxic compound. farmaceut.orgnih.gov The cytotoxic effects are also evident in hepatic models. Studies on human hepatic cell lines (HepG2 and HepaRG) and primary rat hepatocytes showed that piperazine derivatives cause detrimental effects, including an increase in reactive species, depletion of intracellular ATP and glutathione (GSH), loss of mitochondrial membrane potential, and activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov
Table 2: Cytotoxicity of Piperazine Derivatives in Various Cell Lines
| Derivative | Cell Line | Metric (IC₅₀/EC₅₀ in µM) | Reference |
|---|---|---|---|
| N-benzylpiperazine (BZP) | H9c2 (cardiac) | EC₅₀: 343.9 | nih.gov, merckmillipore.com |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | H9c2 (cardiac) | EC₅₀: 59.6 | nih.gov, merckmillipore.com |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | H9c2 (cardiac) | EC₅₀: 570.1 | nih.gov, merckmillipore.com |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | H9c2 (cardiac) | EC₅₀: 702.5 | nih.gov, merckmillipore.com |
| Combretastatin-A4 linked sulphonyl piperazine | A549 (lung cancer) | IC₅₀: 0.36 | nih.gov |
| Derivative 31 (with 12-OEt substituent) | HepG2 (liver cancer) | IC₅₀: 0.51 | nih.gov |
IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug which induces a response halfway between the baseline and maximum.
Implications of Reactive Metabolites in Toxicity
The toxicity of many xenobiotics, including some piperazine derivatives, is not caused by the parent compound itself but by chemically reactive metabolites formed during biotransformation. nih.gov This process, known as metabolic activation or bioactivation, is often the initial step in chemically induced organ toxicity. nih.gov The primary system responsible for this is the cytochrome P450 (CYP450) enzyme system in the liver. nih.govnih.gov
Reactive metabolites are typically electron-deficient (electrophilic) and can form covalent bonds with essential cellular macromolecules like proteins and DNA, leading to cellular dysfunction and damage. nih.govrsc.org The formation of these reactive intermediates is a critical aspect of understanding drug-induced toxicity. rsc.org
In the context of piperazine-containing compounds, several bioactivation pathways have been identified. For example, the anaplastic lymphoma kinase (ALK) inhibitor X-376, which contains a piperazine ring, was found to be bioactivated through the formation of reactive intermediates like a quinone methide and iminium ions. rsc.org Interestingly, in this specific case, the bioactivation occurred on other parts of the molecule, not the piperazine ring itself. rsc.org
However, other research has shown direct involvement of the piperazine ring. A study on MB243, a 1,3-disubstituted piperazine, revealed a novel bioactivation mechanism where the piperazine ring underwent a six-electron oxidation to form a reactive intermediate. acs.org This intermediate was then trapped by the endogenous antioxidant glutathione (GSH), leading to a unique ring contraction to form a substituted imidazoline. acs.org The formation of such adducts with GSH is a common detoxification pathway, but it also serves as evidence that reactive intermediates were formed. nih.gov
While the CYP450 system is often involved in bioactivation, it can also play a role in detoxification. For some piperazine designer drugs, co-incubation with CYP450 inhibitors actually increased toxicity, suggesting that for these specific compounds, CYP450-mediated metabolism is primarily a detoxification pathway. nih.gov This highlights the dual role of drug metabolism, which can lead to either detoxification or bioactivation, depending on the specific chemical structure of the piperazine derivative. nih.gov
Advanced Analytical Methodologies for Piperazine Phosphate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of piperazine (B1678402) and its salts. It allows for the effective separation of the analyte from complex mixtures, a critical step for accurate quantification. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-High Performance Liquid Chromatography (UHPLC), have been developed and validated for this purpose. eag.comtsijournals.com
High-Performance Liquid Chromatography (HPLC) with Various Detectors (FLD, ESI/MS/MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine phosphate (B84403). However, since piperazine lacks a strong chromophore, direct UV detection is often unsuitable, necessitating derivatization or the use of more universal detectors. tsijournals.comsielc.com
HPLC with Fluorescence Detection (HPLC-FLD): This method involves pre-column derivatization of piperazine to form a fluorescent product, which can be detected with high sensitivity. A common derivatizing agent is dansyl chloride. researchgate.netnih.gov This reaction creates a stable derivative that can be effectively separated and quantified. researchgate.net For instance, a method developed for determining piperazine residues in animal products involved extraction, purification with a PCX cartridge, and derivatization with dansyl chloride. nih.gov The resulting analyte was separated using a water/acetonitrile (B52724) mobile phase. nih.gov Another study optimized HPLC-FLD for detecting piperazine in chicken and pork tissues, using pre-column derivatization with dansyl chloride and trimethylamine. nih.gov The separation was achieved on a C18 column with a gradient elution of ultrapure water and acetonitrile. nih.gov
HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI/MS/MS): Combining HPLC with ESI-MS/MS provides exceptional selectivity and sensitivity for quantifying piperazine phosphate, particularly in complex biological matrices like human plasma. researchgate.netnih.gov This technique often involves a pre-column derivatization step to improve chromatographic retention and ionization efficiency. One such method uses dansyl chloride (DNS-CL) for derivatization. nih.gov The derivatized this compound is then separated, typically on a C18 column, and detected by a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode. nih.gov This approach allows for very low limits of detection and has been successfully applied to bioequivalence studies. nih.gov
| Technique | Matrix | Derivatizing Agent | Key Findings | Reference |
|---|---|---|---|---|
| HPLC-ESI/MS/MS | Human Plasma | Dansyl chloride (DNS-CL) | Linear range: 0.1-15 µg/mL; LLOQ: 0.1 µg/mL; LOD: 0.01 µg/mL. Successfully used in a bioequivalence study. | nih.gov |
| HPLC-FLD | Animal Products | Dansyl chloride | Linear range: 20-120 ng/g; LOQ: 20 ng/g. Showed good linearity (R² ≥ 0.996). | nih.gov |
| HPLC-FLD | Chicken Tissues and Pork | Dansyl chloride and Trimethylamine | Linear range: LOQ-200.0 µg/kg; LOQ: 3.20 to 5.50 µg/kg; LOD: 0.96 to 1.85 µg/kg. Recoveries ranged from 78.49% to 97.56%. | nih.gov |
| HPLC-UV | Active Pharmaceutical Ingredient (API) | 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) | Validated for a range of 30 to 350 ppm. Recoveries were between 104.87% and 108.06%. | jocpr.com |
Gas Chromatography (GC and GC-MS/MS)
Gas Chromatography (GC) offers another robust approach for the determination of piperazine, often in the context of analyzing pharmaceutical ingredients for impurities. tsijournals.comresearchgate.net
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID methods have been developed for the quantitative analysis of piperazine and its derivatives in bulk drugs. tsijournals.com A study reported a simple and cost-effective GC method that successfully separated piperazine, 1-methyl piperazine, and 1-ethyl piperazine with good resolution and peak shapes using a DB-17 column. tsijournals.comresearchgate.net The method was validated for precision, linearity, accuracy, and robustness. tsijournals.com
Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS): GC-MS is a powerful technique for identifying and quantifying piperazine derivatives, especially in forensic and clinical contexts. scholars.directunodc.org It combines the separation capability of GC with the high specificity of a mass spectrometer. unodc.org Methods have been developed for the simultaneous quantification of multiple piperazine designer drugs in plasma, urine, and cell culture medium. scholars.direct These methods demonstrate good linearity and low limits of detection. scholars.direct For complex samples, derivatization, such as a combined silylation and acylation procedure, can be employed to improve the separation and identification of active components. daneshyari.com Furthermore, GC coupled with infrared detection (GC-IRD) can provide direct confirmatory data to differentiate between structural isomers of piperazine derivatives. nih.gov
| Technique | Matrix | Analytes | Key Findings | Reference |
|---|---|---|---|---|
| GC-FID | Bulk Drug | Piperazine, 1-methyl piperazine, 1-ethyl piperazine | LOD for piperazine: 0.008%; LOQ: 0.03%. The method was precise, accurate, and specific. | tsijournals.com |
| GC-MS | Plasma, Urine, Cell Culture Medium | 1-Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | Linear range: 0-10 µg/mL. LOD in plasma: 0.004 µg/mL; LOQ in plasma: 0.016 µg/mL. | scholars.direct |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a modern advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). eag.comyoutube.com This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. eag.comslideshare.net The higher pressure required to operate these columns (up to 100 MPa) enhances the efficiency of the separation process. eag.com UHPLC systems, often coupled with tandem mass spectrometry (UHPLC-MS/MS), are used for the qualitative and quantitative analysis of pharmaceutical substances and their impurities in various matrices. researchgate.net The technology's ability to provide higher quality data in less time makes it highly suitable for demanding applications in pharmaceutical analysis. researchgate.net For instance, a UHPLC-MS/MS method was developed to monitor piperazine-related compounds in drug hydrolysis studies, demonstrating the technique's capability in detailed chemical analysis. mdpi.com
Spectrophotometric Methods for Determination
Spectrophotometric methods provide a simple, rapid, and cost-effective alternative for the determination of piperazine and its salts, including this compound. nih.govekb.eg These methods are typically based on the formation of a colored complex that can be measured using a spectrophotometer.
One method involves the reaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol. nih.gov The resulting colored product has an absorption maximum at 595 nm, and the color intensity is proportional to the concentration of piperazine. nih.gov This method follows Beer's law in the concentration range of 0.5-5 µg/ml for piperazine salts. nih.gov
Another approach is based on the interaction of piperazine with 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) after initial reaction with acetaldehyde. ekb.eg This forms an intense blue aminovinylquinone, which is measured at a maximum wavelength (λmax) of 642 nm. ekb.eg The method is linear over a concentration range of 2-10 µg/ml for this compound. ekb.eg A different spectrophotometric method relies on the reaction of piperazine with picrolonic acid to form a sparingly soluble salt. uoi.gr The determination is carried out by measuring the absorbance of the picrolonate at approximately 343 nm. uoi.gr
| Reagents | Wavelength (λmax) | Linear Range | Reference |
|---|---|---|---|
| Phenothiazine and N-bromosuccinimide | 595 nm | 0.5-5 µg/ml (for piperazine salts) | nih.gov |
| Acetaldehyde and 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) | 642 nm | 2-10 µg/ml (for this compound) | ekb.eg |
| Picrolonic acid | 342–345 nm | 110⁻⁶ to 710⁻⁵ mol/l (for picrolonates) | uoi.gr |
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for reliable analytical results, aiming to isolate the analyte of interest from the sample matrix and minimize interference.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction (PSE), is an automated technique for extracting chemical compounds from solid and semi-solid samples. wikipedia.orgthermofisher.com It utilizes high temperature and pressure to increase the efficiency of the extraction process, resulting in shorter extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction. wikipedia.orgyoutube.com The elevated temperature enhances the solubility of analytes and decreases solvent viscosity, while the high pressure keeps the solvent in its liquid state above its boiling point. thermofisher.com
This technique has been successfully applied to extract piperazine residues from complex matrices like food and animal tissues. nih.gov In one study, piperazine residues were extracted from egg samples using an ASE apparatus with 2% formic acid in acetonitrile as the extraction solvent. nih.gov The extracts were then purified using solid-phase extraction (SPE) before analysis by HPLC-FLD. nih.gov The use of ASE is recognized by regulatory bodies like the U.S. EPA for the extraction of various organic compounds, highlighting its reliability and efficiency. thermofisher.comthermofisher.com
Table of Compounds
| Compound Name |
|---|
| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) |
| 1-Benzylpiperazine (BZP) |
| 1-dansyl piperazine (1-DNS-piperazine) |
| 1-ethyl piperazine |
| 1-methyl piperazine |
| 2,4,6-trinitrophenol (picric acid) |
| 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) |
| Acetaldehyde |
| Acetonitrile |
| Dansyl chloride (DNS-CL) |
| Formic acid |
| N-bromosuccinimide |
| Ondansetron hydrochloride |
| Phenothiazine |
| Picrolonic acid |
| Piperazine |
| Piperazine citrate |
| This compound |
| Piperazine tartrate |
| Trimethylamine |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique in analytical chemistry for the pre-concentration and purification of analytes from complex matrices. nih.govyoutube.com The methodology is based on the principle of partitioning a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). youtube.com The process simplifies complex sample matrices, purifies compounds of interest, and concentrates analytes, which is particularly beneficial when dealing with low concentrations that may be below the detection limit of an instrument. youtube.com
The standard SPE procedure involves four main steps:
Conditioning: The solid sorbent within the SPE cartridge is activated with an organic solvent (e.g., methanol) to solvate the functional groups of the sorbent. This is followed by an equilibration step with an aqueous solution to create an environment receptive to the sample. youtube.comyoutube.com
Loading: The sample is passed through the conditioned sorbent. The analyte of interest, along with some matrix components, is retained on the solid phase based on its physicochemical properties. A slow flow rate is often employed to maximize the interaction time and ensure efficient retention. youtube.com
Washing: A specific solvent is used to rinse the sorbent, selectively removing interferences while leaving the target analyte bound to the material. youtube.com
Elution: A different solvent, known as the eluent, is passed through the sorbent to disrupt the analyte-sorbent interactions and release the purified analyte for collection and subsequent analysis. youtube.com
In the analysis of piperazine, SPE is crucial for cleaning up biological samples like plasma, tissues, and eggs prior to chromatographic analysis. researchgate.netqascf.com Various sorbents are employed, including non-polar phases like C8 and C18, and polymeric sorbents such as Strata-X-C, which is a mixed-mode polymeric sorbent combining non-polar and strong cation-exchange mechanisms. nih.govresearchgate.netyoutube.com For instance, in a method for detecting piperazine in chicken and pork tissues, samples were extracted and then purified using a Strata-X-C SPE column. researchgate.net Similarly, a method for analyzing diethylcarbamazine (B1670528), a piperazine derivative, in human plasma utilized C18 SPE cartridges for sample clean-up. qascf.com
| Matrix | SPE Sorbent | Analytical Method | Reference |
|---|---|---|---|
| Chicken Tissues and Pork | Strata-X-C | HPLC-FLD | researchgate.net |
| Human Plasma | Polymeric Reversed-Phase (Strata-X) | LC-MS/MS | nih.gov |
| Whole Eggs, Albumen, Yolk | Not specified | HPLC-FLD | researchgate.net |
Precolumn Derivatization Strategies (e.g., Dansyl Chloride)
A significant challenge in the quantitative analysis of piperazine is its chemical structure. As an aliphatic amine, it lacks a native chromophore or fluorophore, resulting in poor absorption in the UV-visible range and no natural fluorescence. qascf.com To overcome this limitation and enable sensitive detection using common chromatographic detectors like UV or fluorescence, a precolumn derivatization step is employed. qascf.compsu.edu This process involves a chemical reaction that converts the analyte into a derivative with desirable detection properties. psu.edu
Dansyl Chloride (DNS-Cl) is a widely used derivatization reagent for primary and secondary amines, including piperazine. researchgate.netqascf.com The reaction of piperazine with dansyl chloride, often catalyzed by a base like triethylamine (B128534) in an acetonitrile medium, results in the formation of a highly fluorescent and UV-active derivative, 1-dansyl piperazine. researchgate.netqascf.com This monosubstituted product exhibits significantly improved stability and chromatographic behavior compared to derivatives formed with other reagents like o-phthalaldehyde. qascf.com The enhanced fluorescence of the dansyl derivative allows for highly sensitive quantification using a high-performance liquid chromatography system coupled with a fluorescence detector (HPLC-FLD). researchgate.netqascf.com
Other derivatization reagents have also been explored for piperazine analysis. For example, 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with piperazine to form a stable, UV-active derivative, enabling its detection at low levels with standard HPLC-UV instrumentation. researchgate.netjocpr.com This approach has been validated for analyzing trace amounts of piperazine in active pharmaceutical ingredients (APIs). researchgate.netjocpr.com
| Reagent | Derivative Formed | Detection Method | Application | Reference |
|---|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | 1-dansyl piperazine | HPLC-FLD, LC-MS/MS | Human plasma, animal tissues, eggs | researchgate.netqascf.com |
| 4-chloro-7-nitrobenzofuran (NBD-Cl) | NBD-piperazine derivative | HPLC-UV | Active Pharmaceutical Ingredient (API) | researchgate.netjocpr.com |
| Benzoyl Chloride | Benzoyl derivative | Not specified | Considered but noted for toxicity and degradation | qascf.com |
| o-Phthalaldehyde | Phthalaldehyde derivative | Not specified | Considered but noted for poor stability | qascf.com |
Bioanalytical Method Validation in Research Contexts
The validation of bioanalytical methods is a critical requirement for drug discovery and development, ensuring the reliability, reproducibility, and integrity of quantitative data from biological samples. nih.govnih.govjournaljpri.com It is the process of demonstrating that a specific analytical procedure is suitable for its intended purpose. nih.gov Regulatory bodies provide guidelines for validating key performance parameters to ensure that the method is consistent and dependable when analyzing study samples. qascf.com
Selectivity, Sensitivity, Linearity, Precision, Accuracy, Recovery, Matrix Effect, and Stability
For this compound research, bioanalytical methods are validated by assessing a comprehensive set of parameters to guarantee dependable performance. researchgate.net
Selectivity and Specificity : Selectivity is the ability of the method to distinguish and quantify the analyte from other components, such as metabolites, impurities, and matrix constituents. nih.gov Specificity ensures that the signal measured is solely from the analyte of interest.
Sensitivity : This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. qascf.com For piperazine, highly sensitive methods have been developed, with LLOQs reported as low as 0.01 µg/mL in human plasma and 1.0 µg/kg in tissues. researchgate.netresearchgate.net The limit of detection (LOD) is the lowest concentration that can be detected with a signal-to-noise ratio typically of ≥ 3. qascf.com
Linearity : A method's linearity is its ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov For piperazine analysis, methods typically demonstrate excellent linearity with a coefficient of determination (r² or R²) of 0.999 or greater over ranges such as 0.1-15 µg/mL in plasma or 3.5–400.0 μg/kg in egg samples. researchgate.netresearchgate.net
Precision : Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD). qascf.comqascf.com It is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). Acceptance criteria for precision are typically an RSD of ≤15%, and ≤20% at the LLOQ. nih.gov Studies on piperazine have reported RSDs well within these limits, often below 6%. researchgate.netresearchgate.net
Accuracy : Accuracy reflects the closeness of the mean test results to the true concentration of the analyte and is often assessed through recovery studies. nih.govqascf.com It is expressed as a percentage of the nominal value. The general acceptance criterion is that the mean value should be within ±15% of the actual value (±20% at the LLOQ). nih.gov Piperazine assays have shown high accuracy, with recoveries often between 80% and 110%. jocpr.comqascf.com
Recovery : This parameter quantifies the efficiency of the extraction procedure (e.g., SPE) by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For piperazine, recoveries from various matrices like chicken and pig tissues have been reported in the range of 77.46% to 96.26%. researchgate.net
Matrix Effect : The matrix effect is the influence of co-eluting, interfering substances from the biological sample on the ionization of the analyte, which can cause ion suppression or enhancement. qascf.commedipharmsai.com It is a significant concern in LC-MS based methods. This effect is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent. medipharmsai.com Studies have investigated matrix effects in various samples like chicken muscle and liver, with recoveries ranging from 83% to 110%, indicating that while effects exist, they can be controlled. qascf.comqascf.comresearchgate.net
Stability : Stability experiments are conducted to evaluate the integrity of the analyte in a given matrix under specific conditions and for certain durations. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.gov For example, a piperazine standard stock solution (1.0 mg/ml) has been shown to be stable for 4 months when stored at -70°C. qascf.com
| Parameter | Finding / Typical Value | Matrix | Reference |
|---|---|---|---|
| Sensitivity (LLOQ) | 0.1 µg/mL | Human Plasma | researchgate.net |
| 3.50–4.20 µg/kg | Egg | researchgate.net | |
| Linearity (Range) | 0.1-15 µg/mL (r = 0.9974-0.9995) | Human Plasma | researchgate.net |
| LOQ - 200.0 µg/kg (R² ≥ 0.9991) | Chicken Tissues & Pork | qascf.com | |
| Precision (RSD) | 1.55-6.64% | Chicken & Pig Tissues | researchgate.net |
| ≤ 6.63% | Egg | researchgate.net | |
| Accuracy/Recovery | 77.46-96.26% | Chicken & Pig Tissues | researchgate.net |
| 79.64-99.77% | Spiked Samples | qascf.comqascf.com | |
| Matrix Effect | Recoveries of 83-110% | Chicken Tissues & Pork | qascf.comresearchgate.net |
| Stability | Stable for 4 months at -70°C | Standard Stock Solution | qascf.com |
Advanced Research Applications and Future Directions of Piperazine Phosphate
Innovations in Drug Delivery Systems Utilizing Piperazine (B1678402) Phosphate (B84403)
Piperazine-based compounds, including piperazine phosphate, are being explored for their potential to enhance the delivery of therapeutic agents. Their chemical structure allows for modifications that can facilitate interactions with biological systems and improve drug transport.
Lipid Nanoparticle Formulations for Targeted Delivery (e.g., Bone Microenvironment, Cancer Cells)
Lipid nanoparticles (LNPs) are a prominent non-viral vector for delivering nucleic acids like mRNA and siRNA. researchgate.net The composition of these LNPs, particularly the ionizable lipid component, significantly influences their ability to target specific tissues and cell types. frontiersin.org
Recent research has demonstrated the utility of piperazine-derived bisphosphonate-based ionizable lipids in formulating LNPs designed for targeted delivery to the bone microenvironment. nih.gov, researchgate.net These lipids incorporate a piperazine backbone and bisphosphate moieties, which exhibit strong binding affinity for hydroxyapatite (B223615), a key mineral component of bone tissue. nih.gov, researchgate.net In vitro studies have shown that LNPs formulated with these lipids facilitate efficient cellular transfection and improved binding to hydroxyapatite. nih.gov In vivo studies in mice have further indicated targeted delivery to the bone microenvironment following systemic administration. nih.gov This highlights the potential of rationally designed ionizable lipids with a piperazine core for developing next-generation bone-targeting delivery systems, which could be relevant for treating conditions like metastatic bone cancer or osteoporosis. researchgate.net
Piperazine-based compounds are also being investigated for delivering therapeutic molecules to cancer cells. nih.gov, plos.org For instance, novel cationic piperazine-based compounds have been conjugated to humanized ferritin to create delivery systems for siRNA in cancer cells. nih.gov, acs.org These systems have shown the capability to host and deliver siRNA molecules, utilizing the human transferrin receptor (TfR1), which is often overexpressed in many cancer cells. nih.gov, acs.org Studies in cancer cell lines (HeLa, HepG2, and MCF-7) have demonstrated improved silencing effects on gene expression compared to traditional transfection methods, suggesting these systems as promising TfR1-targeting platforms for multifunctional siRNA delivery in therapeutic applications. nih.gov, acs.org
Furthermore, pH-responsive artemisinin (B1665778) dimer piperazine derivatives (ADPs) have been synthesized and incorporated into liposomal nanoparticle formulations for inhibiting the growth of breast cancer cells. plos.org These ADPs remain associated with nanoparticles at neutral pH but are efficiently released in the acidic environment characteristic of solid tumors and cellular organelles like endosomes and lysosomes. plos.org
Enhancing Transepithelial Permeation for Macromolecular Drugs
The poor absorption of macromolecular drugs, such as proteins and nucleic acids, across epithelial barriers, particularly the intestinal epithelium, poses a significant challenge for oral and topical delivery. nih.gov, nih.gov, researchgate.net Chemical permeation enhancers are explored as a strategy to increase the flux of these molecules across epithelial tissues. nih.gov, researchgate.net
Piperazine derivatives have been identified as permeation enhancers that can modulate epithelial structures and augment the absorption of macromolecular drugs. nih.gov, researchgate.net Studies using Caco-2 monolayers, a model for the intestinal epithelium, have examined the permeation enhancement efficacy of piperazine and various simple hydrocarbon-substituted piperazine derivatives. nih.gov, researchgate.net These studies indicate that piperazine derivatives consistently enhance permeability. nih.gov, researchgate.net Interestingly, the pH of the enhancer solution has been identified as a controlling parameter for noncytotoxic efficacy. nih.gov, researchgate.net Research suggests that piperazine treatments with a solution pH between 9.2 and 9.6 can lead to noncytotoxic efficacy. nih.gov
Mechanistic studies on how piperazine derivatives affect epithelial monolayers suggest that they can increase myosin force generation within cells and disrupt cytoskeletally attached cadherin junctions before tight junctions. nih.gov This disruption of cell-cell contacts appears to be a mechanism by which piperazines enhance permeability. nih.gov
Role in Material Science and Polymer Chemistry
This compound and its related compounds are finding applications in material science, particularly in enhancing the properties of polymers and in the development of novel optical materials.
Flame Retardant Applications (e.g., Polypropylene (B1209903) Composites, Epoxy Resins)
This compound salts and piperazine pyrophosphate are recognized for their utility as flame retardants for organic polymers. google.com They can act as intumescent flame retardants, forming a protective carbonaceous foam when exposed to flame, which acts as a heat sink. google.com Their white-to-colorless nature allows them to be mixed with pigments without affecting the material's color. google.com
Piperazine pyrophosphate (PAPP) is an intumescent flame retardant that has been successfully applied in various polymers, including polypropylene (PP) and epoxy resins (EP). flameretardantys.com, researchgate.net, mdpi.com PAPP contains components necessary for intumescence, such as an acid source, charring agent, and blowing agent, within its molecular structure. researchgate.net, techscience.com
In polypropylene composites, piperazine pyrophosphate has been used, often in combination with other flame retardants like melamine (B1676169) polyphosphate (MPP), to achieve enhanced fire safety. researchgate.net, mdpi.com, mdpi.com, techscience.com For instance, a combination of PAPP and MPP has been shown to provide excellent flame retardancy in glass fiber-reinforced polypropylene, achieving high limiting oxygen index (LOI) values and V-0 ratings in UL-94 tests. researchgate.net, mdpi.com The synergistic effect between PAPP and MPP contributes to the formation of a dense and stable char layer during combustion, which effectively insulates the underlying material. mdpi.com, techscience.com Studies have investigated the thermal stability, combustion behavior, and char formation in these composites. researchgate.net
Piperazine pyrophosphate has also been synthesized and applied as an effective flame retardant for epoxy resins. researchgate.net When incorporated into epoxy resin thermosets, it has been shown to improve flame retardancy, enabling the material to pass UL-94 V-0 ratings and achieve increased LOI values at relatively low loading levels. researchgate.net The presence of piperazine pyrophosphate can stimulate the decomposition and charring of the epoxy resin matrix, leading to a higher char yield and the formation of a compact char layer containing phosphorus-nitrogen elements, which prevents further combustion. researchgate.net
Data from research on flame retardant applications often includes metrics like Limiting Oxygen Index (LOI) and UL-94 ratings. For example, in one study, a polypropylene composite with 25 wt.% of an APP/HP-Mn (Mn2+-doped this compound) mixture achieved an LOI of 30.7% and a UL-94 V-0 rating. mdpi.com Another study on epoxy resin with 5 wt% polyphosphoric acid piperazine (PPAP) showed a UL-94 V-0 rating and an LOI of 30.8%. researchgate.net
| Material | Flame Retardant System | Loading Level (wt.%) | LOI (%) | UL-94 Rating | Reference |
| Polypropylene | APP/HP-Mn (1:1 ratio) | 25 | 30.7 | V-0 | mdpi.com |
| Epoxy Resin | Polyphosphoric acid piperazine (PPAP) | 5 | 30.8 | V-0 | researchgate.net |
| Glass fiber-reinforced polypropylene | Piperazine pyrophosphate (PAPP) / Melamine polyphosphate (MPP) (2:1 ratio) | Not specified | 39.9 | V-0 (1.6 mm) | researchgate.net |
Development of Semi-Organic Nonlinear Optical Materials
Semi-organic crystals, which combine organic and inorganic components, are a significant class of materials for nonlinear optical (NLO) applications due to their desirable properties, such as high NLO efficiency, thermal stability, and mechanical strength. Piperazine-based compounds have been explored in the development of such materials.
Monohydrate piperazine hydrogen phosphate (MPHP) is an example of a semi-organic nonlinear optical material. nih.gov Single crystals of MPHP have been grown and characterized, revealing a monoclinic crystal system. nih.gov Studies on MPHP have investigated its structural, optical, thermal, and dielectric properties. nih.gov UV-Vis spectroscopy indicates that MPHP crystals are transparent in the visible region with a low cutoff wavelength, a desirable characteristic for NLO applications. nih.gov Thermal analysis shows that MPHP is stable up to a certain temperature (e.g., 135°C). nih.gov The relative powder second harmonic generation efficiency of MPHP has been tested, showing a value relative to a standard NLO material like Potassium dihydrogen phosphate (KDP). nih.gov
Other piperazine-based semi-organic crystals have also been investigated for their NLO properties, including piperazinium tetrachlorozincate monohydrate and piperazine oxalic acid monochloride. researchgate.net, dntb.gov.ua These studies typically involve crystal growth techniques and characterization using methods like single crystal X-ray diffraction, UV-Vis spectroscopy, FTIR spectroscopy, and techniques to assess NLO efficiency. researchgate.net, researchgate.net, dntb.gov.ua
Novel Therapeutic Strategies and Preclinical Investigations
Beyond its established use as an anthelmintic, piperazine and its derivatives are being explored in preclinical investigations for novel therapeutic applications. nih.gov, pmarketresearch.com, drugbank.com
Research is ongoing into the potential of piperazine derivatives in addressing complex diseases. For instance, novel piperazine-based compounds are being investigated for their activity against targets relevant to Alzheimer's disease, specifically amyloid β42 and tau-derived peptides. nih.gov Studies have demonstrated that certain piperazine derivatives can inhibit the aggregation of these peptides and even disaggregate preformed aggregates in vitro. nih.gov Further preclinical work is exploring the neuroprotective properties of these compounds. nih.gov
Piperazine derivatives are also being studied for their potential as radiation countermeasures. rsc.org Investigations are identifying novel piperazine derivatives that exhibit radioprotective effects, potentially offering enhanced efficacy and reduced toxicity compared to existing radioprotective agents. rsc.org In vitro studies have shown that certain synthesized piperazine derivatives can increase the viability of irradiated cells and reduce DNA damage. rsc.org
Furthermore, novel piperazine compounds are being evaluated for their effects on cancer cells. researchgate.net Some piperazine derivatives have demonstrated cytotoxicity against certain cancer cell lines in vitro, inducing apoptosis through specific cellular pathways. researchgate.net
Anticipated trends in the research landscape suggest heightened efforts focusing on novel delivery systems or adjunct therapies involving piperazine, which could expand its existing applications across diverse medical disciplines. pmarketresearch.com
Radioprotective Agents Development
Research is actively investigating piperazine derivatives as potential radioprotective agents. The increasing risk of radiation exposure from various sources highlights the need for effective countermeasures. Studies have focused on synthesizing and evaluating novel 1-(2-hydroxyethyl)piperazine derivatives for their ability to protect against radiation-induced damage. nih.govrsc.orgnih.govnih.gov These compounds have been assessed for their cytotoxicity and radioprotective effects in human cell lines and peripheral blood mononuclear cells exposed to gamma radiation. rsc.orgnih.govrsc.org
Some piperazine derivatives have demonstrated significant radioprotective effects in vitro, with minimal cytotoxicity. nih.govrsc.orgnih.gov For example, one study identified specific derivatives that exhibited higher protective effects compared to other known radioprotective compounds like WR1065 or WR2721 at the same dose. nih.govrsc.org The radioprotective efficacy has been quantified using methods such as the dicentric chromosome assay (DCA), which measures DNA damage mitigation. rsc.org Compound 6, a 1-(2-hydroxyethyl)piperazine derivative, has been highlighted as a promising candidate due to its balance of lipophilicity, safety, and radioprotective efficacy. nih.govrsc.org Another compound, compound 3, also showed notable efficacy in reducing dicentric chromosomes, indicating its potential to mitigate DNA damage from ionizing radiation. rsc.orgnih.govrsc.org These findings suggest that certain piperazine derivatives could be more viable radioprotective agents with superior safety profiles compared to existing countermeasures like amifostine. rsc.orgnih.gov
Potential in Neurodegenerative Disease Research (e.g., Alzheimer's Disease)
Piperazine derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). AD is a complex condition characterized by protein misfolding and aggregation, leading to the formation of amyloid-beta plaques and tau tangles in the brain. researchgate.netnih.gov Current therapies primarily address symptoms without modifying the disease progression. nih.govnih.gov
Research is focusing on the development of multi-target directed ligands (MTDLs) that can act on multiple pathological targets involved in AD. researchgate.netmdpi.com Piperazine-based compounds are being investigated for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), inhibit amyloid-beta aggregation, and exhibit metal chelating activity. mdpi.comresearchgate.net Studies have identified piperazine derivatives that show promising inhibitory activity against AChE and amyloid-beta aggregation in vitro. researchgate.netmdpi.com For instance, a benzothiazole-piperazine derivative (compound 15) demonstrated competent inhibition of both AChE and amyloid-beta 1-42 aggregation. mdpi.com Another study on thiophene (B33073) piperazine-carbamate hybrids also revealed potent inhibition of AChE and BChE, along with antioxidant properties. researchgate.net
Furthermore, some piperazine derivatives have shown neuroprotective effects in cellular models and have been investigated for their ability to impact actin structure, which plays a role in neuronal function. nih.govnih.govmdpi.com Research suggests that certain piperazine compounds may potentiate transient receptor potential canonical 6 (TRPC6) channels, which are involved in intracellular signaling pathways regulating dendritic spine stability and memory formation. nih.gov Studies in animal models of AD have indicated that piperazine-based multi-effect drugs can prevent neurofibrillary degeneration and amyloid deposition, and preserve memory. researchgate.net For example, a compound (RPEL) synthesized by combining a piperazine anti-amyloid scaffold with tacrine (B349632) was found to be effective in preventing cognitive impairment by minimizing amyloid-beta plaque formation and tau phosphorylation in AD mice. researchgate.net
Antinociceptive Properties and Dual Receptor Modulation
Piperazine derivatives are also being investigated for their antinociceptive properties, which relate to their ability to block or reduce the sensation of pain. This research often involves exploring their interactions with various receptors in the central nervous system.
Studies have examined piperazine derivatives as antagonists for histamine (B1213489) H3 receptors (H3Rs) and sigma-1 receptors (σ1Rs). nih.govacs.orgacs.orgresearchgate.net Both H3Rs and σ1Rs are involved in neuromodulation and have been implicated in pain pathways. nih.govacs.orgresearchgate.net Research suggests that compounds with dual affinity for both H3 and σ1 receptors could offer a novel approach to pain therapy. acs.orgacs.org
Investigations have identified piperazine derivatives that act as high-affinity antagonists for both H3 and σ1 receptors, showing promising antinociceptive activity in vivo. acs.orgacs.org For example, specific piperazine derivatives have demonstrated significant binding preference for the σ1 receptor. nih.govacs.orgresearchgate.net The structural features of these compounds, such as the piperazine moiety, are considered important for their dual receptor activity. nih.govacs.orgresearchgate.net While some studies initially focused on piperidine (B6355638) derivatives for dual H3/σ1 activity, comparisons have shown that replacing piperidine with piperazine can still result in significant affinity at both receptors. nih.govacs.orgresearchgate.net This research aims to determine if dual-acting ligands are more effective than compounds that target only one receptor type for pain management. acs.orgacs.org
Environmental and Industrial Chemical Applications
Beyond pharmaceutical research, piperazine and its derivatives, including phosphates, find applications in environmental and industrial contexts, particularly in gas capture and corrosion prevention.
CO2 Capture Technologies and Nitrosamine (B1359907) Formation
Piperazine is recognized as an efficient amine for carbon capture systems due to its capacity to absorb carbon dioxide. utexas.edunih.govresearchgate.net It is considered a potential alternative solvent to monoethanolamine (MEA) in post-combustion CO2 capture from flue gas. utexas.eduresearchgate.netresearchgate.net However, the use of piperazine in CO2 capture processes raises concerns about the potential formation of nitrosamines, which are carcinogenic compounds. utexas.edunih.govresearchgate.netacs.org
Nitrosamines can form from the reaction between secondary or tertiary amines, such as piperazine, and nitrites or nitrogen oxides present in flue gas. utexas.edunih.govresearchgate.net The primary nitrosamine formed from piperazine is 1-nitrosopiperazine (B26205) (MNPZ). utexas.edunih.gov Research has investigated the kinetics and mechanisms of MNPZ formation under conditions relevant to CO2 capture. utexas.edunih.gov Studies have shown that the reaction forming MNPZ is influenced by temperature, piperazine concentration, and CO2 loading. utexas.edunih.gov For instance, MNPZ formation is observed at temperatures greater than 75 °C, and its concentration can reach a maximum value before decomposition occurs at higher temperatures. utexas.edu The reaction is first order in nitrite (B80452), piperazine carbamate (B1207046) species, and hydronium ion. nih.gov
Computational and experimental studies have explored the nitrosation mechanism, considering various piperazine species and nitrosating agents formed in the presence of CO2. nih.govresearchgate.net The reactions of piperazine species with N2O3 and ONOCO2⁻ (formed from the reaction of NO2⁻ with CO2) are significant contributors to nitrosamine formation in different units of a carbon capture plant. researchgate.net CO2 can accelerate the nitrosation reactions by facilitating the formation of ONOCO2⁻. researchgate.net Research also examines the decomposition of nitrosamines like MNPZ under process conditions, noting that MNPZ can decompose at elevated temperatures, which can be an important mechanism for controlling its accumulation. utexas.eduresearchgate.netacs.org Studies on blended amines for CO2 capture have also investigated nitrosamine formation and mitigation strategies, including the use of nitrite scavengers. researchgate.net
Corrosion Inhibition
Piperazine and its derivatives, including phosphates, have been investigated for their potential as corrosion inhibitors, particularly for mild steel in acidic environments. benthamopenarchives.combenthamopenarchives.comresearchgate.netijcrcps.comatu.edu.iq Corrosion inhibition is crucial in various industrial applications to protect metallic structures and equipment.
Studies have shown that piperazine and its derivatives can exhibit good inhibition efficiency against mild steel corrosion. benthamopenarchives.combenthamopenarchives.comijcrcps.com This inhibitory action is often attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents the reaction of the metal with the corrosive environment. benthamopenarchives.comresearchgate.netatu.edu.iq The inhibition efficiency can depend on the concentration and type of the piperazine derivative, as well as the temperature and acid concentration. ijcrcps.comatu.edu.iq
Research has utilized various techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, to evaluate the corrosion inhibition performance of piperazine compounds. benthamopenarchives.comresearchgate.netijcrcps.comatu.edu.iq Some studies have indicated that the adsorption of piperazine derivatives on the metal surface follows adsorption isotherm models like the Langmuir adsorption isotherm. researchgate.netatu.edu.iq The presence of specific functional groups and structural features, such as nitrogen and oxygen atoms, π-electrons, and aromatic rings, in piperazine derivatives can facilitate their adsorption onto the metal surface and enhance inhibition efficiency. benthamopenarchives.comatu.edu.iq For instance, a study on piperazine derivatives as vapor phase corrosion inhibitors for mild steel found that these compounds showed good inhibition efficiency and predominantly anodic behavior. benthamopenarchives.combenthamopenarchives.com Another study on piperazine derivatives in hydrochloric acid solutions reported inhibition efficiencies ranging from 44% to 94% depending on concentration and temperature. ijcrcps.com
Future Research Trajectories and Interdisciplinary Opportunities
The research into this compound and its related compounds points towards several promising future trajectories and highlights opportunities for interdisciplinary collaboration.
In the realm of advanced research applications, future studies on radioprotective agents will likely focus on further optimizing the identified promising piperazine derivatives, conducting detailed mechanistic studies to understand their protective actions at a molecular level, and evaluating their efficacy in preclinical models of acute radiation syndrome. nih.gov Exploring combination therapies that leverage the synergistic effects between piperazine derivatives and other radioprotective agents could also lead to improved safety and efficacy. nih.gov
For neurodegenerative diseases, the focus will likely remain on developing multi-target therapeutic agents based on piperazine scaffolds. Future research could involve further in vivo studies to validate the efficacy of promising compounds identified in in vitro and animal models, as well as investigating their mechanisms of action in more complex biological systems. The potential of piperazine derivatives to modulate specific signaling pathways, such as the TRPC6-mediated pathway, warrants further investigation. nih.gov
In the area of antinociceptive properties, future research should aim to definitively determine if dual-acting ligands targeting both H3 and σ1 receptors offer superior pain relief compared to single-target drugs. acs.orgacs.org Further structural-activity relationship studies could help optimize the design of piperazine derivatives with enhanced affinity and selectivity for these receptors, leading to the development of more effective pain management strategies.
In environmental and industrial applications, continued research on CO2 capture technologies is essential to mitigate nitrosamine formation. Future work could focus on developing novel strategies to reduce nitrosamine accumulation, such as identifying effective inhibitors or optimizing process conditions. nih.govresearchgate.net Further understanding of the complex reactions involved in nitrosamine formation and decomposition under various operating conditions is also crucial.
Regarding corrosion inhibition, future research could explore the long-term performance and stability of piperazine-based inhibitors under different environmental conditions. Investigating the adsorption mechanisms in greater detail using advanced surface analysis techniques could provide insights for designing more effective inhibitors. The development of environmentally friendly and cost-effective methods for synthesizing piperazine-based corrosion inhibitors is also a relevant future direction.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and material science by accelerating the identification, design, and prediction of compound properties sigmaaldrich.comherts.ac.uk. These computational approaches can analyze vast datasets to discern complex relationships between chemical structures and biological activities or material properties, potentially guiding the synthesis of novel compounds with desired characteristics herts.ac.uknih.gov.
In the context of anthelmintic discovery, ML strategies have been employed to predict active compounds from large databases, and such methods have identified chemical features like the piperazine scaffold as being present in effective anthelmintics uni.luwikipedia.org. While these studies indicate the applicability of AI/ML to the broader class of piperazine-containing compounds, specific research detailing the use of AI/ML for the de novo design or property prediction of this compound itself for novel therapeutic applications is not widely reported in the available literature. The potential exists, however, for AI/ML to explore modifications of the this compound structure or to predict its interactions with novel biological targets or its performance in new material applications, although this remains an area for future investigation.
Exploration of Structure-Activity Relationships for Novel Applications
Structure-Activity Relationship (SAR) studies are fundamental in understanding how variations in chemical structure influence a compound's activity and are crucial for rational design and optimization nih.gov. While SAR has been extensively studied for piperazine derivatives in the pursuit of diverse therapeutic agents, including anticancer, antiviral, antibacterial, and analgesic compounds fishersci.canih.gov, detailed SAR analysis specifically focused on this compound for applications beyond its established anthelmintic use is less documented.
A notable example of exploring novel applications for a modified form of this compound is its use as a char-forming agent in intumescent flame retardant systems. In this application, Mn2+ doped this compound (HP-Mn) was synthesized and evaluated for its effect on the fire safety and thermal stability of polypropylene composites. The incorporation of APP/HP-Mn significantly improved the flame retardancy of the composite, achieving a UL-94 V-0 rating and a high limiting oxygen index (LOI). While this demonstrates a novel industrial application, detailed SAR regarding how structural variations in the doped this compound influence its flame retardant properties was not provided in the available information.
| Composite Composition (wt.%) | LOI (%) | UL-94 Rating |
| Pure PP | - | - |
| 25% APP/HP-Mn (1:1) | 30.7 | V-0 |
Data derived from research on Mn2+ doped this compound in polypropylene composites.
The exploration of SAR for this compound in novel therapeutic or industrial applications represents a significant area for future research, potentially unlocking new uses for this compound.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Advanced in vitro and in vivo models are indispensable tools for elucidating the mechanisms of action of compounds and evaluating their efficacy and potential applications. While traditional in vivo studies have confirmed the effectiveness of this compound in treating parasitic infections, and in vitro assays have been developed to test anthelmintic efficacy, research utilizing advanced models specifically for mechanistic studies of this compound in novel contexts appears limited in the available literature.
Studies on piperazine derivatives, however, demonstrate the application of sophisticated models, such as in vitro cytotoxicity assays using various human cancer cell lines, ex vivo brain-tumor slice models, and advanced in vivo models for evaluating efficacy in complex conditions like neuropathic pain. These examples highlight the types of advanced methodologies that could potentially be applied to investigate any novel mechanisms of action of this compound.
For instance, if research into the potential neurological effects of this compound progresses, advanced in vitro models using neuronal cell cultures or in vivo models of neurological disorders would be crucial for understanding the underlying mechanisms. Similarly, investigating the precise mechanism by which Mn2+ doped this compound acts as a char-forming agent would likely require advanced thermal analysis techniques and possibly in situ studies during combustion using specialized equipment.
The development and application of advanced in vitro and in vivo models tailored to investigate potential novel activities and the detailed mechanisms of this compound are essential steps for validating new applications and guiding future research directions.
Q & A
Q. What analytical methods are recommended for assessing the purity and stability of piperazine phosphate hydrate?
this compound hydrate purity is typically evaluated using a combination of titration, spectrophotometry, and impurity-specific tests. Key parameters include chloride content (via silver nitrate titration), heavy metal detection (using sulfide precipitation), and arsenic quantification (Gutzeit method). The pH of its aqueous solution (6.0–6.5) is critical for stability assessments, and residual solvents (e.g., ethanol, methanol) are analyzed via gas chromatography . For tablets, disintegration tests (≤10 minutes) and content uniformity (95.0–105.0% of labeled amount) are validated using acid-base titration after extraction with water and filtration .
Q. How is this compound utilized in buffer preparation, and what factors influence its pH stability?
this compound is a high-capacity buffer agent due to its dual phosphate anions (H₂PO₄⁻/HPO₄²⁻) and piperazine cations (C₄H₁₀N₂²⁺). Its pH (~6.26 at 25°C in 0.05 M solution) is temperature-dependent, decreasing by ~0.03 pH units per °C rise (0–50°C). Buffer solutions (0.02–0.05 M) are prepared by dissolving the salt in water and adjusting with phosphoric acid or NaOH. Stability is maintained by avoiding high temperatures (>50°C) and organic solvents, which may precipitate the compound .
Q. What are the standard protocols for synthesizing this compound derivatives, such as polyphosphates?
Piperazine polyphosphates (e.g., pyrophosphate) are synthesized by reacting piperazine with polyphosphoric acids (e.g., pyrophosphoric acid) in aqueous methanol. The product is isolated as a sparingly soluble precipitate, washed with ethanol, and dried at 100–105°C. Stoichiometric ratios (1:1 for orthophosphate; 1:2 for pyrophosphate) and pH control (5–7) are critical to avoid byproducts .
Advanced Research Questions
Q. How does the protonation state of piperazine influence its fluorescence and binding properties in molecular probes?
The piperazine group’s protonation state modulates fluorescence via photoinduced electron transfer (PET) inhibition. At pH 5, protonation of the secondary amine increases fluorescence intensity 2–3-fold compared to pH 6. This property is leveraged in pH-sensitive lipid probes (e.g., naphthalimide derivatives), where binding to phosphate groups (e.g., in cell membranes) is optimized under acidic conditions. Protonation constants (pKa) are experimentally determined using potentiometric titration (Sirius T3 platform) or predicted via MoKa software for PROTACs design .
Q. What chromatographic strategies resolve retention anomalies for this compound in reversed-phase HPLC?
Retention anomalies arise from piperazine’s pH-dependent ionization and interactions with residual silanols. Solutions include:
- Using phosphate buffers (pH 6–7) to stabilize the protonation state.
- Adding ion-pair reagents (e.g., hexanesulfonate) to mitigate silanol interactions.
- Temperature optimization (25–50°C): Retention factors (k) for carboxylates increase with temperature in piperazine buffers due to reduced hydrogen bonding .
Q. How can contradictions in pharmacokinetic data between this compound and other salts be resolved?
Discrepancies in urinary excretion rates (e.g., citrate: 42.8% vs. phosphate: 30.5%) stem from solubility differences and experimental design. Methodological recommendations:
- Standardize administration protocols (fasting vs. fed states) to control gastric pH.
- Use colorimetric assays (e.g., sodium 1,2-naphthoquinone-4-sulfonate) with internal standards to correct for urinary chromogens.
- Validate absorption sites via timed urine collection (e.g., delayed gastric emptying tests) .
Q. What molecular interactions drive phosphate recognition by piperazine-based cryptands, and how are binding constants quantified?
Piperazine cryptands bind inorganic phosphate via electrostatic interactions and hydrogen bonding with protonated amines. Binding constants (Kₐ) are determined via ¹H NMR titration in D₂O at pD 6.6. For example, a cryptand with piperazine moieties showed Kₐ = 950 M⁻¹ for phosphate, attributed to geometric complementarity. Competitive assays with acetate (Kₐ = 270 M⁻¹) confirm selectivity .
Q. How do forced degradation studies identify and characterize this compound impurities?
Stress testing under oxidative, acidic, and thermal conditions reveals impurities like 4-hydroxy-7-chloroquinoline and piperaquine oxygenates. Analytical workflows include:
- LC-MS/MS with QTOF detection for structural elucidation.
- In-silico toxicity prediction (Toxtree®, Derek®) to flag mutagenic or hepatotoxic impurities.
- Stability-indicating methods (e.g., HPLC with phosphate buffer mobile phases) for quantification .
Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Table 2: Comparative Pharmacokinetics of Piperazine Salts (3 g equivalent dose)
| Salt | Urinary Excretion (%) | Key Methodological Note |
|---|---|---|
| Citrate | 42.8 ± 5.53 | Colorimetric assay with internal standard |
| Phosphate | 30.5 ± 4.27 | Fasting-state administration |
| Adipate | 33.1 ± 7.35 | Delayed gastric emptying protocol |
| Citrate elixir | 21.6 ± 4.22 | Fed-state administration |
| Data sourced from controlled human trials . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
